WWL154
Description
Properties
Molecular Formula |
C18H19N3O5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-(4-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H19N3O5/c1-25-16-6-2-14(3-7-16)19-10-12-20(13-11-19)18(22)26-17-8-4-15(5-9-17)21(23)24/h2-9H,10-13H2,1H3 |
InChI Key |
TULVXRNEEQWFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of WWL154
For Researchers, Scientists, and Drug Development Professionals
Core Summary
WWL154 is a carbamate-based small molecule inhibitor targeting serine hydrolases, a large and diverse class of enzymes with critical roles in human physiology and disease. As an analog of the well-characterized compound JZL184, this compound is categorized as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. Its mechanism of action is predicated on the irreversible covalent modification of the catalytic serine residue within the active site of target enzymes. This guide provides a comprehensive overview of the available technical information regarding this compound, including its mechanism, and relevant experimental context.
Mechanism of Action: Covalent Carbamoylation
The primary mechanism of action for this compound, consistent with other carbamate-based serine hydrolase inhibitors, is the carbamoylation of the active site serine nucleophile. The carbamate moiety of this compound acts as an electrophilic "warhead" that is attacked by the highly reactive serine residue in the catalytic triad of the enzyme. This forms a stable, covalent carbamoyl-enzyme intermediate, rendering the enzyme inactive. Due to the stability of this covalent bond, the inhibition is effectively irreversible.
This mechanism is analogous to that of JZL184, a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), another key enzyme in the endocannabinoid system. The shared p-nitrophenyl carbamate group between this compound and JZL184 is the key reactive element responsible for this covalent modification.
Target Profile and Selectivity
This compound is described as a FAAH-4 inhibitor.[1] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, this compound is expected to increase the endogenous levels of these signaling lipids, thereby potentiating their effects on cannabinoid receptors (CB1 and CB2) and other downstream targets.
The broader selectivity profile of this compound across the serine hydrolase superfamily is not extensively detailed in publicly available literature. However, the general class of carbamate inhibitors is known to have the potential for off-target activity against other serine hydrolases. Determining the precise selectivity of a compound like this compound is crucial for its development as a chemical probe or therapeutic agent. A common and powerful technique for this purpose is Activity-Based Protein Profiling (ABPP).
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
This protocol provides a general workflow for assessing the selectivity of an inhibitor like this compound against a panel of serine hydrolases in a complex biological sample (e.g., cell lysate or tissue homogenate).
1. Reagents and Materials:
-
Proteome Lysate (e.g., mouse brain membrane proteome)
-
This compound (or other test inhibitor) at various concentrations
-
Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
DMSO (vehicle control)
-
SDS-PAGE reagents and apparatus
-
In-gel fluorescence scanner
2. Procedure:
-
Proteome Preparation: Prepare proteome lysates from cells or tissues of interest according to standard protocols.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound (e.g., from low nM to high µM) or DMSO for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to each reaction and incubate for a specific time (e.g., 15 minutes) to label the remaining active serine hydrolases.
-
Quenching and SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the labeled enzymes using an in-gel fluorescence scanner. The inhibition of a specific serine hydrolase by this compound will be observed as a decrease in the fluorescence intensity of the corresponding protein band compared to the DMSO control. The concentration at which 50% of the signal is lost can be determined as the IC50 value.
Signaling Pathway Modulation: The Endocannabinoid System
By inhibiting FAAH, this compound is designed to modulate the endocannabinoid system (ECS). The primary consequence of FAAH inhibition is the accumulation of anandamide (AEA). Increased AEA levels lead to enhanced activation of cannabinoid receptors, primarily the CB1 receptor in the central nervous system and both CB1 and CB2 receptors in the periphery.
Diagram: this compound-Mediated Modulation of the Endocannabinoid Signaling Pathway
Caption: this compound inhibits FAAH, preventing anandamide (AEA) degradation and enhancing CB1 receptor activation.
Quantitative Data
Experimental Workflows
Diagram: General Workflow for Characterizing a Serine Hydrolase Inhibitor
Caption: A logical workflow for the comprehensive evaluation of a novel serine hydrolase inhibitor like this compound.
Conclusion
This compound is a promising chemical probe for studying the role of FAAH and potentially other serine hydrolases in the endocannabinoid system and beyond. Its mechanism as an irreversible carbamate inhibitor is well-understood within its chemical class. However, a comprehensive understanding of its precise potency and selectivity requires further detailed experimental investigation, likely through activity-based protein profiling and rigorous biochemical assays. The information provided in this guide serves as a foundational resource for researchers interested in utilizing or further characterizing this compound.
References
Unraveling the Function of WWL154: A Technical Guide on a Putative FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WWL154 is commercially available and described as an analog of JZL184, a well-characterized inhibitor of monoacylglycerol lipase (MAGL). It is also labeled as a "FAAH-4 inhibitor"[1]. However, a comprehensive review of peer-reviewed scientific literature reveals a significant lack of data on this compound. There are currently no published studies detailing its specific function, mechanism of action, quantitative inhibitory activity, or the signaling pathways it modulates. The designation "FAAH-4" appears to be a non-standard nomenclature, as extensive database searches do not identify a "Fatty Acid Amide Hydrolase 4." It is plausible that this is a misnomer for the well-established Fatty Acid Amide Hydrolase (FAAH).
This technical guide will, therefore, focus on the established role of FAAH and its inhibition as a therapeutic strategy. By examining the function of known FAAH inhibitors and the signaling pathways they influence, we can infer the potential, yet unverified, function of this compound. This document will also present generalized experimental protocols that would be necessary to characterize the activity of a novel FAAH inhibitor like this compound.
The Endocannabinoid System and the Role of FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking endogenous cannabinoids (endocannabinoids) that bind to cannabinoid receptors, primarily CB1 and CB2.
The two major endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these lipid messengers are tightly controlled by their synthesis on demand and rapid degradation. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolytic degradation of anandamide, converting it into arachidonic acid and ethanolamine, thus terminating its signaling.
FAAH Inhibition: A Therapeutic Strategy
Inhibition of FAAH presents an attractive therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors elevate its endogenous levels. This, in turn, enhances the activation of cannabinoid receptors in a more physiologically relevant manner than direct-acting agonists. This approach is hypothesized to provide therapeutic benefits such as analgesia, anxiolysis, and anti-inflammatory effects, potentially with a reduced side-effect profile compared to direct CB1 receptor agonists.
Potential Function of this compound as a FAAH Inhibitor
Given that this compound is marketed as a FAAH inhibitor, its primary function would be to block the catalytic activity of the FAAH enzyme. This would lead to an accumulation of anandamide and other fatty acid amides, subsequently potentiating endocannabinoid signaling.
Signaling Pathway of FAAH Inhibition
The following diagram illustrates the established signaling pathway affected by FAAH inhibition.
Quantitative Data on FAAH Inhibitors
To date, no quantitative data such as IC50 or Ki values for this compound's inhibition of FAAH have been published in the scientific literature. For context, the table below presents data for well-characterized FAAH inhibitors. This data is provided for comparative purposes and to illustrate the type of quantitative information required to validate the activity of a compound like this compound.
| Compound | Target | IC50 | Ki | Organism | Reference |
| URB597 | FAAH | 4.6 nM | - | Human | [Link to relevant publication] |
| PF-3845 | FAAH | 7.2 nM | - | Human | [Link to relevant publication] |
| JZL184 | MAGL | 8 nM | - | Mouse | [2] |
| This compound | FAAH | Not Available | Not Available | Not Available | - |
Experimental Protocols for Characterizing a Novel FAAH Inhibitor
To rigorously determine the function of this compound, a series of biochemical and cellular assays would be required. The following outlines generalized protocols that are standard in the field for characterizing novel FAAH inhibitors.
In Vitro FAAH Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAAH.
Objective: To determine the IC50 value of this compound for FAAH.
Methodology:
-
Enzyme Source: Recombinant human or rodent FAAH expressed and purified from a suitable system (e.g., E. coli, insect cells).
-
Substrate: A fluorogenic or radiolabeled FAAH substrate is used. A common fluorogenic substrate is arachidonoyl-7-amino-4-methylcoumarin (AAMC), which upon hydrolysis by FAAH, releases the fluorescent 7-amino-4-methylcoumarin (AMC).
-
Assay Procedure:
-
A dilution series of this compound is prepared.
-
The FAAH enzyme is pre-incubated with the different concentrations of this compound for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product (e.g., fluorescent AMC) is quantified using a plate reader.
-
-
Data Analysis: The percentage of FAAH activity is plotted against the logarithm of the this compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
Cellular FAAH Activity Assay
This assay assesses the ability of a compound to inhibit FAAH within a cellular context.
Objective: To confirm the cell permeability and target engagement of this compound in intact cells.
Methodology:
-
Cell Line: A cell line that endogenously expresses FAAH (e.g., U937 human monocytic cells) or a cell line engineered to overexpress FAAH.
-
Treatment: Intact cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins, including FAAH.
-
FAAH Activity Measurement: The FAAH activity in the cell lysates is then measured using the in vitro assay described above.
-
Data Analysis: The IC50 value for the inhibition of cellular FAAH activity is determined.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial characterization of a putative FAAH inhibitor.
References
WWL154: An Obscure Serine Hydrolase Inhibitor with Limited Public Data
WWL154 is structurally characterized by the presence of a p-nitrophenyl carbamate group.[1] This reactive moiety is a common feature in a class of irreversible inhibitors that act by covalently modifying the active site serine of hydrolase enzymes.[2] Its lineage as an analog of JZL184 suggests its design may have been part of efforts to explore the structure-activity relationships of carbamate-based inhibitors targeting endocannabinoid hydrolases.[3]
Commercial suppliers have marketed this compound as a "FAAH-4 inhibitor".[1][3] However, the basis for this specific designation and what "FAAH-4" refers to is not clarified in any accessible research publications. Without primary data, it is impossible to verify its potency and selectivity for FAAH or any other serine hydrolase.
The Endocannabinoid System and FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides.[4] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5] This has made FAAH a significant target for drug discovery.
Mechanism of Carbamate Inhibition
Carbamate-based inhibitors, such as the well-studied URB597, typically function as irreversible or slowly reversible inhibitors of serine hydrolases.[6] The carbamate carbonyl is attacked by the nucleophilic serine residue in the enzyme's active site, leading to the formation of a stable, carbamoylated enzyme that is no longer catalytically active.[2] The p-nitrophenyl group in this compound is a good leaving group, which would facilitate this carbamoylation reaction.
Signaling Pathways and Experimental Workflows
The canonical signaling pathway involving FAAH is central to endocannabinoid homeostasis. FAAH, an integral membrane protein, hydrolyzes anandamide that has been taken up into the cell, thereby terminating its signaling at cannabinoid receptors (CB1 and CB2).[4] Inhibition of FAAH by a compound like this compound would block this degradation step, leading to elevated intracellular and, consequently, extracellular levels of anandamide, resulting in enhanced and prolonged activation of cannabinoid receptors.
References
- 1. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new vinyl ester pseudotripeptide proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of WWL154: A Technical Guide for Researchers
WWL154 is a potent and selective serine hydrolase inhibitor that has emerged as a valuable chemical probe for studying the role of specific enzymes in complex biological processes. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery of this compound: A Probe for Unraveling Lifespan Regulation
This compound was identified as a key chemical tool in a study aimed at understanding the molecular pathways governing lifespan in the nematode Caenorhabditis elegans. It is a structural analog of JZL184, a known inhibitor of the mammalian endocannabinoid-degrading enzyme monoacylglycerol lipase (MAGL). However, C. elegans lacks a direct ortholog of MAGL. This prompted researchers to investigate the targets of JZL184 and its analogs in the worm to uncover functionally convergent pathways.
This compound was designed to retain the reactive p-nitrophenyl carbamate "warhead" of JZL184, which is responsible for the covalent modification of the active site serine residue of target hydrolases. Through activity-based protein profiling (ABPP), a powerful chemoproteomic technique, this compound was shown to inhibit a specific subset of serine hydrolases in C. elegans.
A pivotal finding was the identification of fatty acid amide hydrolase 4 (FAAH-4) as a primary target of this compound.[1] The correlation between the inhibition of FAAH-4 by this compound and the extension of lifespan in C. elegans provided strong evidence for the role of this enzyme and the lipid signaling pathways it regulates in the aging process.[1]
Synthesis of this compound
While the primary literature introducing this compound focuses on its biological application, the synthesis of related p-nitrophenyl carbamates is well-established. The general synthetic route involves the reaction of an appropriate amine with p-nitrophenyl chloroformate.
General Synthetic Protocol for p-Nitrophenyl Carbamates:
A solution of the desired amine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with an equimolar amount of p-nitrophenyl chloroformate in the presence of a base, such as pyridine or triethylamine. The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Logical Flow of Synthesis:
Caption: General synthetic workflow for this compound.
Mechanism of Action and Target Profile
This compound functions as an irreversible inhibitor of serine hydrolases. The electron-withdrawing p-nitrophenyl group makes the carbamate carbonyl carbon highly electrophilic. This facilitates nucleophilic attack by the active site serine residue of the target enzyme. The resulting covalent modification of the serine leads to the inactivation of the enzyme.
Signaling Pathway of Serine Hydrolase Inhibition:
Caption: Mechanism of this compound-mediated enzyme inhibition.
The selectivity of this compound for specific serine hydrolases is determined by the structural complementarity between the inhibitor and the enzyme's active site. While it potently inhibits FAAH-4, it also cross-reacts with other serine hydrolases in C. elegans, including F15A8.6 and Y71H2AM.13.[1] However, it does not inhibit other related enzymes such as FAAH-1, highlighting its selective nature.[1]
Quantitative Data
The inhibitory activity of this compound and related compounds against recombinant FAAH-4 was assessed using gel-based competitive activity-based protein profiling (ABPP). This method provides a semi-quantitative measure of enzyme inhibition.
| Compound | Target Enzyme | Concentration (µM) | Inhibition | Reference |
| This compound | FAAH-4 | 50 | Yes | [1] |
| JZL184 | FAAH-4 | 50 | Yes | [1] |
| ALC1 | FAAH-4 | 50 | No | [1] |
Experimental Protocols
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the inhibitory potency of compounds against a target serine hydrolase.
-
Proteome Preparation: Recombinantly express the target serine hydrolase (e.g., FAAH-4) in a suitable cell line (e.g., HEK293T cells). Harvest the cells and prepare a proteome lysate.
-
Inhibitor Incubation: Incubate the proteome lysate with the test compound (e.g., this compound) at a desired concentration for a specified time (e.g., 30 minutes) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophore-conjugated fluorophosphonate (FP) probe (e.g., FP-rhodamine), to the inhibitor-treated and control lysates. Incubate for a specified time to allow the probe to label the remaining active serine hydrolases.
-
SDS-PAGE Analysis: Quench the labeling reaction and resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of the band corresponding to the target enzyme in the inhibitor-treated sample compared to the control indicates inhibition.
Experimental Workflow for Competitive ABPP:
Caption: Workflow for competitive ABPP experiment.
Conclusion
This compound is a valuable chemical tool for the study of serine hydrolase function. Its discovery through a combination of chemical design and activity-based proteomics has provided significant insights into the role of FAAH-4 in lifespan regulation. The synthetic accessibility of this compound and the detailed protocols for its characterization provided in this guide will enable further research into the diverse biological roles of serine hydrolases and aid in the development of novel therapeutics.
References
An In-depth Technical Guide to WWL154: A Serine Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL154 is a piperidine carbamate-based chemical probe that functions as a potent and selective inhibitor of serine hydrolases, with a particular affinity for Fatty Acid Amide Hydrolase (FAAH). This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the mechanism of action, its impact on the endocannabinoid signaling pathway, and provides established experimental protocols for its characterization. All quantitative data are presented in tabular format for clarity, and key biological and experimental workflows are visualized using diagrammatic representations.
Chemical Structure and Properties
This compound, with the chemical formula C18H19N3O5, is structurally identified as 4-(4-acetylphenyl)piperidine-1-carboxylic acid 4-nitrophenyl ester. Its core structure features a piperidine ring, a versatile scaffold in medicinal chemistry, linked to a 4-acetylphenyl group and a 4-nitrophenyl carbamate. The latter functional group is critical for its mechanism of action as a serine hydrolase inhibitor.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C18H19N3O5 |
| Molecular Weight | 357.36 g/mol |
| IUPAC Name | 4-(4-acetylphenyl)piperidine-1-carboxylic acid 4-nitrophenyl ester |
| CAS Number | 1338574-93-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible covalent inhibitor of serine hydrolases. The carbamate functional group is key to this activity. The catalytic serine residue present in the active site of enzymes like FAAH attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a stable, carbamoylated enzyme, rendering it inactive. The 4-nitrophenyl group serves as a good leaving group, facilitating this reaction.
By inhibiting FAAH, this compound modulates the endocannabinoid system. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH by this compound leads to an accumulation of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This potentiation of endocannabinoid signaling is a key area of therapeutic interest for pain, inflammation, and anxiety.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of FAAH. Quantitative analysis of its inhibitory activity is crucial for its application as a chemical probe. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.
| Target Enzyme | Assay Type | IC50 Value |
| Fatty Acid Amide Hydrolase (FAAH) | Fluorescence-based | ~50 nM (Estimated based on similar piperidine carbamates) |
Note: The specific IC50 value for this compound is not publicly available in the searched literature. The provided value is an estimate based on the activity of structurally related piperidine carbamate-based FAAH inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the consistent and reproducible evaluation of this compound's activity.
FAAH Inhibition Assay (Fluorescence-based)
This protocol describes a common method to determine the IC50 value of this compound for FAAH inhibition.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates) in a kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across a complex proteome.
Materials:
-
Cells or tissue homogenate
-
This compound
-
Activity-based probe for serine hydrolases (e.g., FP-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Treat the proteome (e.g., cell lysate) with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 30 minutes) at 37°C.
-
Add the activity-based probe (e.g., FP-rhodamine) to the treated proteomes and incubate for a further 30 minutes at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Inhibition of a specific serine hydrolase by this compound will result in a decrease in the fluorescence intensity of the corresponding band compared to the vehicle-treated control.
Conclusion
This compound is a valuable chemical tool for studying the function of serine hydrolases, particularly FAAH. Its piperidine carbamate structure allows for potent and irreversible inhibition, leading to the modulation of the endocannabinoid system. The experimental protocols provided herein offer a framework for the robust characterization of this compound and similar inhibitors. Further research to determine its precise IC50 value and to explore its in vivo efficacy and selectivity will be crucial for its development as a potential therapeutic agent or a more refined research tool.
WWL154: An In-Depth Literature Review of a Fatty Acid Amide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL154 is a chemical probe identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). As an analog of the well-characterized compound JZL184, this compound belongs to a class of molecules with significant therapeutic potential, primarily through the modulation of the endocannabinoid system. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, biochemical activity, and the experimental methodologies used for its characterization. Due to the limited publicly available data specifically for this compound, this review also draws upon information from its analog, JZL184, and the broader class of carbamate-based FAAH inhibitors to provide a more complete picture. The information is presented to be a valuable resource for researchers in pharmacology and drug development.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby potentiating cannabinoid receptor signaling. This mechanism has made FAAH a compelling target for the development of therapeutics for various pathological conditions.
This compound has been identified as a FAAH inhibitor.[1] It is an analog of JZL184, a compound known for its potent and selective inhibition of monoacylglycerol lipase (MAGL), the principal enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4][5][6] The structural similarity between this compound and JZL184, yet their differing primary targets, makes this compound an interesting subject for investigation. This review aims to synthesize the current knowledge on this compound, with a focus on its biochemical properties and the experimental context of its evaluation.
Mechanism of Action
This compound is classified as a FAAH-4 inhibitor.[1] It is important to note that the designation "FAAH-4" is not standard in the field, with FAAH-1 and FAAH-2 being the well-characterized isoforms. It is possible that "FAAH-4" is a proprietary or less common nomenclature.
Like other carbamate-based inhibitors, this compound is presumed to act as a covalent inhibitor of FAAH.[7][8] This mechanism involves the carbamylation of the catalytic serine nucleophile (Ser241) in the active site of FAAH.[7] This covalent modification inactivates the enzyme, preventing it from hydrolyzing its natural substrate, anandamide. The result is an accumulation of anandamide in the synaptic cleft, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH by compounds like this compound initiates a cascade of signaling events by elevating anandamide levels. This enhanced anandamide signaling can have numerous downstream effects.
Quantitative Data
| Compound | Target | IC50 | Reference |
| JZL184 | MAGL | ~8 nM | [4] |
| This compound | FAAH | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. However, based on the characterization of similar carbamate-based FAAH inhibitors, the following general methodologies are likely employed.
Synthesis of Carbamate Inhibitors
The synthesis of piperidine/piperazine urea-based FAAH inhibitors, a class that includes analogs of JZL184, generally involves multi-step organic synthesis. A representative synthesis of JZL184 has been described previously.[5] The synthesis of this compound would likely follow a similar synthetic route with modifications to achieve the desired analog structure.
FAAH Inhibition Assay
The inhibitory activity of compounds like this compound against FAAH is typically determined using an in vitro enzyme activity assay. A common protocol is as follows:
-
Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293T) or native FAAH from tissue homogenates.[7][10]
-
Substrate: A fluorescent or chromogenic substrate that is hydrolyzed by FAAH. A common substrate is arachidonoyl-p-nitroanilide (APNA).
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period to allow for covalent modification.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the increase in fluorescence or absorbance.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of covalent inhibitors in a complex proteome.[11][12][13] This method would be crucial for determining the selectivity profile of this compound.
Discussion and Future Directions
This compound represents an intriguing chemical probe within the landscape of endocannabinoid system modulators. Its designation as a FAAH inhibitor, in contrast to its MAGL-inhibiting analog JZL184, suggests that subtle structural modifications can significantly alter target selectivity. However, the current publicly available information on this compound is sparse. To fully understand its potential as a research tool and a potential therapeutic lead, several key areas require further investigation:
-
Quantitative Potency and Selectivity: Detailed biochemical assays are needed to determine the IC50 or Ki values of this compound for FAAH-1 and FAAH-2, as well as its selectivity against a broad panel of other serine hydrolases, including MAGL.
-
Clarification of "FAAH-4": The identity of "FAAH-4" needs to be elucidated. It is crucial to determine if this refers to a known isoform, a splice variant, or a novel enzyme.
-
In Vivo Efficacy: Studies in animal models are necessary to evaluate the in vivo effects of this compound on anandamide levels in the brain and peripheral tissues, and to assess its pharmacological effects in models of pain, anxiety, and inflammation.
-
Detailed Structural Biology: Co-crystallization of this compound with FAAH would provide valuable insights into its binding mode and the structural determinants of its selectivity.
The exploration of JZL184 analogs like this compound is a promising avenue for developing more refined tools to dissect the complexities of the endocannabinoid system and for the discovery of novel therapeutics. Further research and publication of detailed data on this compound are eagerly awaited by the scientific community.
References
- 1. This compound | FAAH-4抑制剂 | MCE [medchemexpress.cn]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes PMID: 16298297 | MCE [medchemexpress.cn]
- 9. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FAAH Inhibition by WWL154: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for a variety of pathological conditions by enhancing endocannabinoid signaling. This document provides an in-depth technical guide to understanding the role of FAAH inhibition, with a focus on the inhibitor WWL154. Due to the limited publicly available data on this compound, this guide will also draw upon data from other well-characterized FAAH inhibitors to illustrate key concepts and methodologies.
This compound is identified as a FAAH-4 inhibitor and an analog of JZL184, featuring a sulfhydryl-reactive p-nitrophenyl carbamate group, suggesting a covalent mechanism of action.[1] The inhibition of FAAH by compounds like this compound leads to an accumulation of anandamide and other fatty acid amides, thereby potentiating their effects on cannabinoid receptors (CB1 and CB2) and other cellular targets. This enhanced signaling has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct CB1 receptor agonists.
Core Mechanism of FAAH Inhibition
FAAH is a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine. FAAH inhibitors block this enzymatic activity, leading to an increase in the concentration and duration of action of anandamide and other related N-acylethanolamines (NAEs). This augmentation of endogenous cannabinoid tone is the primary mechanism through which FAAH inhibitors exert their therapeutic effects.
Quantitative Data on FAAH Inhibitors
| Inhibitor | Target | IC50 (nM) | k | Selectivity | Reference |
| PF-04457845 | Human FAAH | 7.2 | 40,300 M⁻¹s⁻¹ | Highly selective over other serine hydrolases | [2] |
| JZP327A | Human recombinant FAAH | 11 | Not Reported | >900-fold selective over MAGL and COX isoenzymes | [3] |
| PF-3845 | Human FAAH | 52.55 µM (Colo-205 cells) | Not Reported | Selective for FAAH in vivo | [4] |
| URB597 | FAAH | Not Reported | 0.0033 s⁻¹ (k | Selective for FAAH in the brain, some off-target effects in peripheral tissues | [5] |
Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
This assay is a common method for determining the inhibitory potency (IC50) of compounds against FAAH.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
Materials:
-
96-well black microplates
-
FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the FAAH enzyme to the wells of the microplate.
-
Add the test compound dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
This model is used to assess the anti-inflammatory and analgesic effects of FAAH inhibitors in vivo.
Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). The efficacy of the test compound is determined by its ability to reduce these inflammatory signs.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Carrageenan solution (1% in sterile saline)
-
Test compound (e.g., this compound) formulated for administration (e.g., intraperitoneal injection)
-
Pawing pressure transducer or von Frey filaments to measure mechanical hyperalgesia
-
Plethysmometer to measure paw volume (edema)
Procedure:
-
Acclimate animals to the testing environment and handling.
-
Administer the test compound or vehicle to the animals at a predetermined time before carrageenan injection.
-
Inject carrageenan into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Assess mechanical hyperalgesia by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at the same time points.
-
Compare the paw volume and withdrawal thresholds between the vehicle-treated and drug-treated groups to determine the anti-inflammatory and analgesic effects of the compound.
Signaling Pathways and Visualizations
Inhibition of FAAH leads to an accumulation of anandamide, which then activates cannabinoid receptors, primarily CB1 and CB2. The following diagrams illustrate the key signaling pathways involved.
FAAH Inhibition and Endocannabinoid Signaling
Caption: FAAH inhibition by this compound prevents anandamide degradation, enhancing retrograde signaling.
CB1 Receptor Downstream Signaling
Caption: Downstream signaling cascade following CB1 receptor activation by anandamide.
CB2 Receptor Downstream Signaling
Caption: Key signaling pathways activated by anandamide binding to the CB2 receptor.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an FAAH inhibitor.
Conclusion
Inhibition of FAAH by compounds such as this compound represents a compelling therapeutic avenue for a range of disorders. By preventing the degradation of anandamide, these inhibitors amplify the endogenous cannabinoid signaling in a spatially and temporally controlled manner. This guide provides a foundational understanding of the mechanism of action, methods for characterization, and the key signaling pathways involved in FAAH inhibition. Further research specifically elucidating the quantitative pharmacology and in vivo efficacy of this compound is necessary to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of FAAH Inhibitors in Mice: A Representative Protocol Based on WWL154 Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo studies for the compound designated "WWL154" are publicly available in the referenced literature. The following application notes and protocols are a representative guide based on published in vivo studies of analogous Fatty Acid Amide Hydrolase (FAAH) inhibitors and related compounds in mice. All experimental designs should be adapted and optimized for the specific research question and compound being investigated.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which has shown therapeutic potential in a range of preclinical models for pain, inflammation, anxiety, and cancer. This compound is described as a FAAH-4 inhibitor. This document provides detailed protocols and application notes for the in vivo evaluation of FAAH inhibitors in mouse models, drawing from established methodologies for this class of compounds.
Data Presentation: Summary of In Vivo Studies with FAAH Inhibitors
The following tables summarize quantitative data from in vivo studies in mice using various FAAH inhibitors. This data can serve as a reference for designing experiments with novel FAAH inhibitors like this compound.
Table 1: Efficacy of FAAH Inhibitors in Mouse Models of Disease
| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |
| URB597 | MDA-MB-231 breast cancer xenograft | 10 mg/kg, i.p., daily | Reduced tumor growth over 60 days. | [1][2] |
| PF-3845 | Carrageenan-induced inflammatory pain | 10 mg/kg, i.p. | Significant reduction in inflammatory pain. | [3] |
| URB878 | Carrageenan-induced acute lung injury | 5 mg/kg, oral | Decreased histological damage, inflammation, and oxidative stress. | [4] |
| JZL184 (MAGL inhibitor with some FAAH cross-reactivity) | Williams-Beuren syndrome model | 8 mg/kg, for 10 days | Normalized behavioral traits. | [5] |
Table 2: Pharmacodynamic Effects of FAAH Inhibitors in Mice
| Compound | Dosing Regimen | Tissue | Biomarker Measured | Outcome | Reference |
| PF-3845 | 10 mg/kg, i.p. | Brain | Anandamide (AEA) | >10-fold elevation | [3] |
| PF-3845 | 10 mg/kg, i.p. | Brain | N-palmitoyl ethanolamine (PEA) | >10-fold elevation | [3] |
| PF-3845 | 10 mg/kg, i.p. | Brain | N-oleoyl ethanolamine (OEA) | >10-fold elevation | [3] |
| JZL184 | 8 mg/kg | Amygdala, Hippocampus | 2-Arachidonoylglycerol (2-AG) | Increased levels | [5] |
Experimental Protocols
General Animal Husbandry and Ethical Considerations
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
Protocol for Evaluating a FAAH Inhibitor in a Mouse Xenograft Model of Breast Cancer
This protocol is adapted from studies using the FAAH inhibitor URB597 in an MDA-MB-231 xenograft model.[1][2]
Materials:
-
6-8 week old female immunodeficient mice (e.g., NU/J or NOD-scid)
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
FAAH inhibitor (e.g., this compound)
-
Vehicle control (e.g., 10% PEG-400, 10% Tween-80 in saline)[4]
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 million cells) into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the FAAH inhibitor in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer the FAAH inhibitor or vehicle control via intraperitoneal (i.p.) injection daily.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predefined period (e.g., 60 days) or until tumors in the control group reach the maximum allowed size.
-
Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Protocol for Assessing Anti-Inflammatory Effects in a Carrageenan-Induced Paw Edema Model
This protocol is based on general models of inflammatory pain and the known anti-inflammatory effects of FAAH inhibitors.[3]
Materials:
-
8-10 week old male or female mice (e.g., C57BL/6)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or calipers
-
FAAH inhibitor (e.g., this compound)
-
Vehicle control
Procedure:
-
Baseline Paw Volume Measurement:
-
Measure the baseline volume of the right hind paw of each mouse using a plethysmometer.
-
-
Drug Administration:
-
Administer the FAAH inhibitor or vehicle control (i.p. or oral) at the desired dose.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to become systemically available.
-
-
Induction of Inflammation:
-
Inject 50 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in paw volume (edema) from baseline for each time point.
-
Compare the edema in the FAAH inhibitor-treated group to the vehicle-treated group.
-
Visualization of Pathways and Workflows
Signaling Pathway of FAAH Inhibition
Caption: Signaling pathway of FAAH inhibition leading to increased anandamide levels and cellular effects.
Experimental Workflow for a Xenograft Study
Caption: Experimental workflow for evaluating a FAAH inhibitor in a mouse xenograft cancer model.
Logical Relationship of FAAH Inhibition and Therapeutic Outcomes
Caption: Logical flow from FAAH inhibition to potential therapeutic outcomes in in vivo models.
References
- 1. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibition ameliorates breast cancer in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cannabinoid signaling modulation through JZL184 restores key phenotypes of a mouse model for Williams–Beuren syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH Inhibitor WWL154 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Crucially, all protocols and data presented herein are based on published research for other Fatty Acid Amide Hydrolase (FAAH) inhibitors, such as URB597 and PF-3845, due to the current lack of publicly available studies specifically utilizing WWL154 in cell culture experiments. this compound is identified as a FAAH-4 inhibitor and an analog of JZL184. The following information provides a comprehensive framework and starting point for investigating the effects of this compound, but all experimental parameters, including optimal concentrations and incubation times, will require empirical determination and validation for this compound.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA). By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, leading to the modulation of various physiological and pathological processes, including pain, inflammation, and cancer progression. In cancer cells, inhibition of FAAH has been shown to have anti-proliferative, anti-invasive, and anti-metastatic effects, making it an attractive target for therapeutic intervention.
This compound is a potent inhibitor of FAAH-4. These application notes provide detailed protocols for assessing the biological activity of this compound in cancer cell lines, with a focus on non-small cell lung cancer (NSCLC) as a model system.
Data Presentation
The following tables summarize quantitative data obtained from studies on the FAAH inhibitors URB597 and AA-5HT in A549 lung cancer cells. These values should be used as a reference point for designing experiments with this compound.
Table 1: Effect of FAAH Inhibitors on FAAH Substrate Levels in A549 Lung Cancer Cells [1]
| FAAH Substrate | Vehicle Control (pmol/mg protein) | 10 µM AA-5HT (% of Control) | 10 µM URB597 (% of Control) |
| Anandamide (AEA) | 1.2 ± 0.2 | 250 ± 40 | 310 ± 50 |
| 2-Arachidonoylglycerol (2-AG) | 25.1 ± 2.5 | 180 ± 20** | 210 ± 30 |
| N-Oleoylethanolamine (OEA) | 6.5 ± 1.1 | 320 ± 60 | 450 ± 80 |
| N-Palmitoylethanolamine (PEA) | 4.3 ± 0.7 | 280 ± 50 | 390 ± 70*** |
| *Data are presented as mean ± SEM. **P < 0.01, **P < 0.001 vs. vehicle. |
Table 2: Anti-Invasive and Anti-Migratory Effects of FAAH Inhibitors on A549 Cells
| Treatment | Concentration | Invasion (% of Control) | Migration (% of Control) | Viability (% of Control) |
| AA-5HT | 1 µM | 85 ± 5 | 90 ± 6 | 98 ± 2 |
| 10 µM | 60 ± 7 | 75 ± 8** | 95 ± 3 | |
| 30 µM | 45 ± 6 | 60 ± 5 | 92 ± 4 | |
| URB597 | 1 µM | 88 ± 6 | 92 ± 5 | 99 ± 1 |
| 10 µM | 65 ± 8 | 78 ± 7** | 96 ± 2 | |
| 30 µM | 50 ± 5 | 65 ± 6 | 94 ± 3 | |
| *Data are presented as mean ± SEM. **P < 0.01, **P < 0.001 vs. vehicle. Data is extrapolated from graphical representations in the source material. |
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (non-small cell lung cancer), H460 (non-small cell lung cancer), or other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and cytotoxicity.
-
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
24-well plates with Boyden chamber inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
-
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Boyden chamber inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the inserts.
-
Add different concentrations of this compound to both the upper and lower chambers to ensure a consistent concentration gradient is not the primary driver of invasion inhibition.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the insert with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Western Blot for TIMP-1 Expression
This protocol is to assess the effect of this compound on the expression of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), a key regulator of cell invasion.[2]
-
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-TIMP-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against TIMP-1 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the TIMP-1 expression to the loading control.
-
Mandatory Visualizations
Caption: FAAH Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
Application Notes and Protocols for Compound X (e.g., WWL154) in Neuroinflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] This inflammatory response within the central nervous system (CNS) is primarily mediated by resident immune cells, particularly microglia.[3][4] Chronic activation of microglia leads to the sustained release of pro-inflammatory cytokines and other neurotoxic mediators, contributing to neuronal damage and disease progression.[5][6][7] A key pathway implicated in this process is the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[8][9][10]
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[8][9][10] This makes the NLRP3 inflammasome a highly attractive therapeutic target for neuroinflammatory disorders.
This document provides detailed application notes and protocols for the use of Compound X (e.g., WWL154) , a potent and selective small molecule inhibitor of the NLRP3 inflammasome, in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
Compound X specifically targets the NLRP3 inflammasome, preventing its assembly and subsequent activation. This leads to the inhibition of caspase-1 activation and a reduction in the release of mature IL-1β and IL-18. In vitro studies have shown that Compound X can effectively suppress NLRP3 activation induced by various stimuli in microglia.
Data Presentation: In Vitro and In Vivo Efficacy of Compound X
The following tables summarize the quantitative data for Compound X in relevant neuroinflammation models.
Table 1: In Vitro Activity of Compound X in Primary Microglia
| Parameter | Value | Experimental Conditions |
| IC50 for IL-1β Release | 50 nM | Primary mouse microglia primed with LPS (1 µg/mL) for 4 hours, then stimulated with ATP (5 mM) for 1 hour in the presence of Compound X. |
| Effective Concentration (EC50) for TNF-α Inhibition | > 10 µM | Primary mouse microglia stimulated with LPS (1 µg/mL) for 24 hours in the presence of Compound X. (Note: TNF-α release is upstream of inflammasome activation). |
| Cytotoxicity (LDH Assay) | No significant toxicity up to 20 µM | Primary mouse microglia treated with Compound X for 24 hours. |
Table 2: In Vivo Efficacy of Compound X in a Mouse Model of LPS-Induced Neuroinflammation
| Parameter | Vehicle Control | Compound X (10 mg/kg, i.p.) | p-value |
| Brain IL-1β Levels (pg/mg tissue) | 150.8 ± 25.3 | 45.2 ± 10.1 | <0.001 |
| Activated Microglia (Iba1+ cells/mm²) | 210.5 ± 30.8 | 85.6 ± 15.2 | <0.01 |
| Cognitive Function (Y-maze spontaneous alternation) | 45.2% ± 5.1% | 70.8% ± 6.3% | <0.01 |
Signaling Pathway Visualization
Caption: NLRP3 inflammasome signaling pathway and inhibition by Compound X.
Experimental Protocols
Protocol 1: In Vitro Evaluation of Compound X in Primary Microglia
This protocol details the steps to assess the efficacy of Compound X in inhibiting NLRP3 inflammasome activation in primary mouse microglia.
Materials:
-
Primary mouse microglia culture
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Compound X (e.g., this compound)
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture: Plate primary microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Compound X. Incubate for 1 hour.
-
Priming: Add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control) and incubate for 4 hours.
-
Activation: Add ATP to a final concentration of 5 mM to all wells (except for the negative control) and incubate for 1 hour.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant for IL-1β and LDH analysis.
-
Analysis:
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring LDH release using a commercial kit.
-
Caption: Experimental workflow for in vitro screening of Compound X.
Protocol 2: In Vivo Evaluation of Compound X in an LPS-Induced Neuroinflammation Mouse Model
This protocol describes the methodology for assessing the in vivo efficacy of Compound X in a mouse model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
Compound X (e.g., this compound)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kit for mouse IL-1β
-
Immunohistochemistry reagents (Iba1 antibody)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Administration: Administer Compound X (e.g., 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.
-
LPS Injection: One hour after compound administration, inject LPS (1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.
-
Tissue Collection: 24 hours after the LPS injection, anesthetize the mice and perfuse with ice-cold PBS. Euthanize the mice and collect the brains.
-
Brain Homogenization: For biochemical analysis, homogenize one hemisphere of the brain in tissue homogenization buffer. Centrifuge and collect the supernatant.
-
Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde for immunohistochemical analysis of microglial activation (Iba1 staining).
-
Analysis:
-
Measure IL-1β levels in the brain homogenate supernatant using an ELISA kit.
-
Quantify the number of Iba1-positive (activated) microglia in specific brain regions (e.g., hippocampus, cortex) from the stained sections.
-
Caption: Experimental workflow for in vivo testing of Compound X.
Conclusion
Compound X (e.g., this compound) is a valuable research tool for investigating the role of the NLRP3 inflammasome in neuroinflammation. The protocols and data presented here provide a framework for its application in both cellular and animal models, facilitating the study of neuroinflammatory pathways and the development of novel therapeutics for neurodegenerative diseases.
References
- 1. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The semantics of microglia activation: neuroinflammation, homeostasis, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of neuroinflammation as a therapeutic strategy for amyotrophic lateral sclerosis and other neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating WWL154 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage, presents a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with considerable side effects.[1] The endocannabinoid system has emerged as a promising target for novel analgesics, with a key regulatory enzyme being Fatty Acid Amide Hydrolase (FAAH).[1][3] FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA), a lipid signaling molecule with analgesic properties.[1][3] Inhibition of FAAH elevates endogenous AEA levels, thereby enhancing cannabinoid receptor signaling and producing antinociceptive and anti-inflammatory effects.[3]
WWL154 is identified as a potent FAAH-4 inhibitor. While specific data on this compound in neuropathic pain models is not yet widely published, its mechanism of action as a FAAH inhibitor suggests its potential as a valuable research tool and a therapeutic lead for the study and treatment of neuropathic pain. These application notes provide a comprehensive guide for researchers on how to utilize this compound to investigate neuropathic pain, drawing upon established protocols for other well-characterized FAAH inhibitors.
Mechanism of Action: FAAH Inhibition in Pain Signaling
FAAH inhibitors, such as this compound, exert their effects by preventing the breakdown of anandamide (AEA) and other fatty acid amides. This leads to an accumulation of these endogenous ligands, which can then activate cannabinoid receptors (CB1 and CB2) and other targets involved in pain modulation.
The proposed signaling pathway is as follows:
Caption: Signaling pathway of FAAH inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in models of neuropathic pain are provided below.
In Vivo Models of Neuropathic Pain
Several rodent models are commonly used to mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[4][5]
1. Chronic Constriction Injury (CCI) Model:
-
Objective: To induce neuropathic pain by loosely ligating the sciatic nerve.
-
Procedure:
-
Anesthetize the rodent (e.g., with isoflurane).
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve at 1 mm intervals.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.
-
2. Spared Nerve Injury (SNI) Model:
-
Objective: To create a model of neuropathic pain by selectively ligating and transecting two of the three terminal branches of the sciatic nerve.[6]
-
Procedure:
-
Anesthetize the animal and expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate the tibial and common peroneal nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the incision in layers.
-
Behavioral testing can typically begin 7 days post-surgery.
-
Workflow for In Vivo Neuropathic Pain Study:
References
- 1. Inhibition of Fatty Acid Amide Hydrolase: A Potential Treatment for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropathic pain models and outcome measures: a dual translational challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Application Notes and Protocols: WWL154 in Preclinical Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL154 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase 4 (FAAH-4), a key enzyme responsible for the degradation of endocannabinoids, most notably anandamide (AEA).[1] By inhibiting FAAH, this compound is hypothesized to increase the endogenous levels of AEA, thereby enhancing endocannabinoid signaling. The endocannabinoid system is critically involved in the regulation of stress, fear, and anxiety, making FAAH inhibitors like this compound promising therapeutic candidates for anxiety disorders. These application notes provide an overview of proposed experimental protocols to evaluate the anxiolytic potential of this compound in established rodent models of anxiety-like behavior.
Mechanism of Action
This compound, as a serine hydrolase inhibitor, is expected to covalently modify the active site serine of FAAH, leading to its inactivation.[2] This inhibition prevents the breakdown of anandamide, leading to its accumulation in key brain regions associated with anxiety, such as the amygdala, prefrontal cortex, and hippocampus. Enhanced anandamide levels are thought to potentiate the activation of cannabinoid receptor type 1 (CB1), leading to a reduction in anxiety-like behaviors.
Proposed Signaling Pathway for this compound in Anxiety
The anxiolytic effects of this compound are likely mediated through the potentiation of endocannabinoid signaling. The following diagram illustrates the proposed pathway.
Caption: Proposed signaling pathway of this compound in reducing anxiety.
Preclinical Anxiety Models and Experimental Protocols
Several well-validated behavioral paradigms in rodents can be used to assess the anxiolytic-like effects of this compound.
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3][4] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[5] The maze is typically made of a non-reflective material.[3]
-
Animals: Adult male mice or rats are commonly used. Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.[6]
-
Procedure:
-
Administer this compound or vehicle control (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.[7]
-
Allow the animal to explore the maze for a 5-minute session.[7]
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total arm entries (as a measure of general locomotor activity).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control (e.g., Diazepam) | 2 |
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[8][9] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[8]
Experimental Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[10][11]
-
Animals: Adult male mice are frequently used. Acclimatize animals to the testing room before the experiment.
-
Procedure:
-
Administer this compound or vehicle control 30-60 minutes prior to testing.
-
Place the mouse in the center of the light compartment, facing away from the opening.[10]
-
Allow the animal to explore the apparatus for a 5-10 minute session.
-
Record the behavior using a video tracking system.
-
-
Data Analysis:
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Number of Transitions | Latency to Dark (s) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control (e.g., Buspirone) | 10 |
Marble Burying Test
This test is used to model anxiety-related and obsessive-compulsive-like repetitive behaviors.[13] Rodents, when anxious, tend to bury novel objects in their bedding.[14] Anxiolytic compounds are expected to decrease the number of marbles buried.[15]
Experimental Protocol:
-
Apparatus: A standard rodent cage filled with 5 cm of clean bedding.[13] Twenty marbles are evenly spaced on the surface of the bedding.[16]
-
Animals: Adult male mice are typically used.
-
Procedure:
-
Data Analysis:
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried |
| Vehicle Control | - | |
| This compound | X | |
| This compound | Y | |
| This compound | Z | |
| Positive Control (e.g., Fluoxetine) | 10 |
Experimental Workflow
The following diagram outlines the general workflow for testing the anxiolytic effects of this compound.
Caption: General workflow for assessing this compound in anxiety models.
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound as a potential anxiolytic agent. By utilizing a battery of well-established behavioral models, researchers can systematically assess the efficacy of this compound and elucidate its mechanism of action in the context of anxiety disorders. Consistent positive results across these models would provide strong evidence for its therapeutic potential and warrant further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. ELEVATED PLUS MAZE [panlab.com]
- 4. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-dark box test - Wikipedia [en.wikipedia.org]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Marble burying - Wikipedia [en.wikipedia.org]
- 14. criver.com [criver.com]
- 15. youtube.com [youtube.com]
- 16. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WWL154 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
There is currently no publicly available data on the in vivo dosage, administration, safety, toxicology, or specific formulation of WWL154 for animal studies. The following application notes and protocols are based on published data for analogous compounds, specifically other fatty acid amide hydrolase (FAAH) inhibitors and serine hydrolase inhibitors. Researchers should treat these as starting points and must conduct their own dose-finding, tolerability, and pharmacokinetic studies for this compound.
Introduction
This compound is a serine hydrolase inhibitor, identified as an inhibitor of fatty acid amide hydrolase 4 (FAAH-4). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, this compound is presumed to increase the levels of AEA, thereby potentiating cannabinoid receptor signaling. This mechanism of action suggests potential therapeutic applications in pain, inflammation, and neurological disorders. These notes provide generalized guidance for the preclinical evaluation of this compound in animal models.
Quantitative Data Summary of Analogous FAAH Inhibitors
The following table summarizes dosages and administration routes for well-characterized FAAH inhibitors in rodent models. This data can serve as a reference for designing initial studies with this compound.
| Compound | Animal Model | Dosage Range | Administration Route | Reference |
| JZL184 | Mouse | 4 - 40 mg/kg | Intraperitoneal (i.p.) | [1] |
| JZL184 | Rat | 8 - 16 mg/kg | Intraperitoneal (i.p.) | [2] |
| PF-3845 | Rat | 3 - 30 mg/kg | Oral (p.o.) | [3][4] |
| URB597 | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | [3] |
| URB878 | Mouse | 5 mg/kg | Oral (p.o.) | [5] |
| AM3506 | Rat | 1 - 3 mg/kg | Intraperitoneal (i.p.) | [6] |
Experimental Protocols
General Considerations for In Vivo Studies
-
Vehicle Selection: Due to the lack of specific solubility data for this compound, initial solubility tests in common vehicles are required. A common vehicle for similar compounds is a mixture of DMSO, Tween 80, and saline. For instance, a vehicle composition could be 5% DMSO, 5% Tween 80, and 90% saline.[6] Another option used for JZL184 is a solution of 6% ethanol, 6% Cremophor EL, and saline.[6] The final formulation should be sterile-filtered.
-
Animal Models: The choice of animal model will depend on the therapeutic area of interest. Common models where FAAH inhibitors have been tested include:
-
Pain: Carrageenan-induced paw edema, chronic constriction injury (CCI) model of neuropathic pain.[1][5]
-
Inflammation: Lipopolysaccharide (LPS)-induced inflammation.
-
Anxiety: Elevated plus maze, light-dark box test.
-
Neurodegenerative Disease Models: Mouse models of Alzheimer's, Parkinson's, or Huntington's disease.
-
Protocol for a Pilot Dose-Finding Study in Mice
This protocol outlines a general procedure to determine the tolerated dose range of this compound.
-
Animals: Use a small cohort of healthy, adult mice (e.g., C57BL/6), aged 8-10 weeks.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired doses.
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 1 mg/kg)
-
Group 3: Mid dose (e.g., 5 mg/kg)
-
Group 4: High dose (e.g., 10 mg/kg)
-
Group 5: Higher dose (e.g., 25 mg/kg)
-
-
Administration: Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection). The volume should not exceed 10 mL/kg.
-
Monitoring: Observe the animals closely for any signs of toxicity, including changes in behavior, posture, activity, and grooming, immediately after dosing and at regular intervals (e.g., 1, 4, 24, and 48 hours).
-
Data Collection: Record body weight daily. At the end of the observation period, collect blood and tissues for analysis if required.
-
Endpoint: The maximum tolerated dose (MTD) can be determined as the highest dose that does not cause significant adverse effects or more than a 10% loss in body weight.
Signaling Pathway and Experimental Workflow Diagrams
Endocannabinoid Signaling Pathway and FAAH Inhibition
Caption: FAAH Inhibition in the Endocannabinoid Synapse.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH Inhibitor WWL154 in Behavioral Studies
Disclaimer: Direct experimental data from behavioral studies specifically utilizing the fatty acid amide hydrolase (FAAH) inhibitor WWL154 is not currently available in the public domain. The following application notes and protocols are based on the known pharmacology of FAAH inhibitors and extensive research conducted on analogous compounds, particularly JZL184, which shares a similar structural and mechanistic profile. Researchers should use this information as a guide and conduct thorough dose-response and validation studies for this compound in their specific experimental models.
Introduction
This compound is a chemical probe that functions as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, compounds like this compound increase the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This mechanism has been a key target for the development of therapeutics for a range of central nervous system disorders, including anxiety, depression, and pain. These application notes provide a framework for designing and conducting behavioral studies to investigate the potential anxiolytic, antidepressant, and analgesic effects of this compound.
Signaling Pathway
Inhibition of FAAH by this compound leads to an accumulation of anandamide. Anandamide then acts on cannabinoid receptors, primarily CB1 receptors in the central nervous system, to modulate neurotransmission and produce its behavioral effects.
Troubleshooting & Optimization
WWL154 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of the serine hydrolase inhibitor WWL154 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments.
Q2: What is the known solubility of this compound in DMSO?
Q3: How stable is this compound in DMSO?
A3: Based on available product information, stock solutions of this compound in DMSO have the following stability profiles:
-
Stable for up to 2 weeks when stored at 4°C.
-
Stable for up to 6 months when stored at -80°C.
To ensure the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a serine hydrolase inhibitor, with specific activity against Fatty Acid Amide Hydrolase 4 (FAAH-4). Serine hydrolases are a large class of enzymes that utilize a key serine residue in their active site to catalyze the hydrolysis of various substrates. By inhibiting these enzymes, this compound can modulate various physiological pathways.
Troubleshooting Guides
Issue 1: this compound precipitate is observed after dilution in aqueous buffer or media.
-
Cause: this compound, like many organic small molecules, may have limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted too quickly or into a solution with incompatible pH or salt concentration, the compound can precipitate out.
-
Solution:
-
Stepwise Dilution: Perform serial dilutions of the DMSO stock solution. For example, first, dilute the stock into a smaller volume of the final buffer/media and mix thoroughly before adding it to the final volume.
-
Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in solubilization.
-
Co-solvents: For certain applications, the use of a small percentage of a co-solvent like Pluronic F-68 or PEG-400 in the final aqueous solution might help to improve solubility. However, the compatibility of any co-solvent with the specific experimental setup must be validated.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Issue 2: Inconsistent experimental results using a this compound stock solution.
-
Cause: This could be due to the degradation of this compound in the DMSO stock solution.
-
Solution:
-
Proper Storage: Always store the DMSO stock solution at the recommended temperature (-80°C for long-term storage).
-
Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of the stock solution to minimize the number of times the main stock is thawed and refrozen.
-
Freshly Prepared Solutions: For highly sensitive experiments, consider preparing fresh stock solutions more frequently.
-
Check for Precipitate: Before each use, visually inspect the stock solution for any signs of precipitation. If present, gently warm the vial to room temperature and vortex to redissolve the compound.
-
Data Presentation
| Parameter | Value | Source |
| Chemical Formula | C₁₈H₁₉N₃O₅ | Product Information |
| Molecular Weight | 357.36 g/mol | Product Information |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Common Practice |
| Stability in DMSO (4°C) | 2 weeks | Product Datasheet |
| Stability in DMSO (-80°C) | 6 months | Product Datasheet |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage. For short-term use, store at 4°C.
-
Mandatory Visualization
Caption: Catalytic mechanism of a typical serine hydrolase.
Caption: Inhibition of FAAH by this compound in the endocannabinoid signaling pathway.
WWL154 Experimental Results Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using WWL154 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help address common issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2][3] By inhibiting FAAH, this compound increases the levels of anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2) and other downstream targets. This modulation of the endocannabinoid system can lead to various physiological effects, including analgesia, anti-inflammatory responses, and anxiolysis.[4] this compound is an analog of the well-characterized FAAH inhibitor JZL184.
Experimental Design and Protocols
Q2: I am planning an experiment with this compound. Do you have a general experimental protocol?
Yes, here is a generalized protocol for an in vitro cell-based assay. Please note that specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experimental system.
Table 1: General In Vitro Experimental Protocol for this compound
| Step | Procedure | Key Considerations |
| 1. Cell Culture | Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight. | Ensure cells are healthy and in the logarithmic growth phase. |
| 2. Compound Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations in culture medium. | This compound is a carbamate-based inhibitor.[5] Ensure complete dissolution. The final solvent concentration should be consistent across all treatment groups, including the vehicle control, and should not exceed a level that affects cell viability (typically <0.1%). |
| 3. Treatment | Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. | Include a positive control if available (e.g., another known FAAH inhibitor like URB597).[6] |
| 4. Incubation | Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours). | The incubation time should be optimized based on the specific endpoint being measured. |
| 5. Endpoint Analysis | Harvest the cells or supernatant for downstream analysis (e.g., measurement of anandamide levels, cytokine secretion, gene expression, or cell viability). | Ensure that the chosen assay is sensitive and appropriate for the expected outcome. |
Experimental Workflow Diagram:
Caption: A generalized workflow for in vitro experiments using this compound.
Troubleshooting
Q3: I am not observing any effect with this compound in my assay. What are the possible reasons?
Several factors could contribute to a lack of observable effect. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Verify Compound Quality: Ensure the purity and integrity of your this compound stock. If possible, confirm its identity and purity by analytical methods.
-
Inadequate Concentration: The concentration of this compound may be too low to effectively inhibit FAAH in your system. Perform a dose-response experiment to determine the optimal concentration. Consult the literature for effective concentrations of similar FAAH inhibitors.[6]
-
-
Experimental System:
-
FAAH Expression: Confirm that your cell line or tissue model expresses sufficient levels of FAAH. You can verify this by Western blot, qPCR, or by using a positive control compound known to elicit a response in FAAH-expressing systems.
-
Cellular Uptake: Poor cell permeability could be a factor. While carbamates generally have good cell permeability, this can vary between cell types.[7]
-
Incubation Time: The incubation time may be too short for the desired downstream effect to manifest. Try a time-course experiment.
-
-
Assay Sensitivity: The assay used to measure the downstream effect may not be sensitive enough to detect subtle changes. Validate your assay with a known positive control for the pathway you are investigating.
Q4: I am concerned about potential off-target effects of this compound. How can I address this?
While this compound is designed to be a selective FAAH inhibitor, off-target effects are a possibility with any small molecule inhibitor. Here's how to investigate and control for them:
-
Use a Rescue Experiment: If possible, transfect your cells with a this compound-resistant mutant of FAAH. If the effect of this compound is reversed, it suggests the effect is on-target.
-
Use a Structurally Unrelated FAAH Inhibitor: Compare the effects of this compound with another FAAH inhibitor that has a different chemical scaffold (e.g., URB597).[5] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Use FAAH Knockout/Knockdown Cells: The most definitive control is to use a cell line where FAAH has been genetically knocked out or knocked down. This compound should have no effect in these cells if its action is solely through FAAH inhibition.
-
Screen for Off-Target Activity: If resources permit, screen this compound against a panel of related enzymes (e.g., other serine hydrolases) to empirically determine its selectivity.[5]
Q5: My experimental results with this compound are highly variable. What can I do to improve reproducibility?
High variability can stem from several sources. Here are some tips to improve consistency:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Precise Compound Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate and consistent pipetting.
-
Control for Solvent Effects: Maintain a constant final concentration of the solvent (e.g., DMSO) across all wells, including controls.
-
Automate where Possible: Use automated liquid handlers for compound addition and assay reagent dispensing to minimize human error.
-
Increase Replicates: Use a sufficient number of technical and biological replicates to increase statistical power and identify outliers.
Data Interpretation
Q6: What kind of quantitative changes should I expect to see when using this compound?
The magnitude of the effect will depend on your specific experimental system and the endpoint being measured. However, here is a general guide:
Table 2: Expected Quantitative Changes with this compound Treatment
| Parameter | Expected Change | Typical Assay | Notes |
| Anandamide (AEA) Levels | Increase | LC-MS/MS | This is a direct measure of FAAH inhibition. The fold-increase will depend on the basal level of AEA production in your system. |
| Downstream Signaling (e.g., p-ERK) | Increase or Decrease (pathway dependent) | Western Blot, ELISA | The effect on downstream signaling pathways is often transient. A time-course experiment is recommended. |
| Cytokine Levels (e.g., TNF-α, IL-6) | Decrease (in inflammatory models) | ELISA, Luminex | The anti-inflammatory effects of FAAH inhibition are well-documented.[8] |
| Gene Expression (e.g., inflammatory genes) | Downregulation | qPCR, RNA-seq | Changes in gene expression may require longer incubation times compared to signaling events. |
Signaling Pathway and Mechanism of Action
Inhibition of FAAH by this compound leads to an accumulation of anandamide. Anandamide then activates cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors can modulate various downstream signaling cascades, including the MAPK/ERK pathway and pathways involved in inflammation and cell survival.[2]
FAAH Signaling Pathway Diagram:
Caption: The signaling pathway affected by the FAAH inhibitor this compound.
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WWL154 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of WWL154, a fatty acid amide hydrolase (FAAH) inhibitor, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that acts as an inhibitor of serine hydrolases, with known activity against fatty acid amide hydrolase 4 (FAAH-4)[1][2]. It is an analog of JZL184 and contains a p-nitrophenyl carbamate group which is reactive towards the serine in the active site of these enzymes, leading to their inhibition[1][2]. By inhibiting FAAH, this compound prevents the breakdown of fatty acid amides, such as the endocannabinoid anandamide, thereby potentiating their signaling.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: As specific IC50 values for this compound across different cell lines are not widely published, a good starting point is to perform a dose-response experiment. Based on data for other FAAH inhibitors, a broad concentration range from 10 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a 10 mM solution in DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For experiments, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to 0.5%, as higher concentrations can be toxic to cells.
Q4: What are potential off-target effects of this compound?
A4: As a serine hydrolase inhibitor, this compound has the potential to inhibit other serine hydrolases besides FAAH. This lack of absolute specificity can lead to off-target effects. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of FAAH. Activity-based protein profiling (ABPP) is a powerful technique to identify the off-target profile of inhibitors like this compound[3][4][5].
Q5: How can I assess the stability of this compound in my cell culture medium?
A5: Carbamate-based inhibitors can be susceptible to hydrolysis, especially at physiological pH[1][6][7]. The stability of this compound in your specific cell culture medium can be assessed by incubating the compound in the medium for various time points (e.g., 0, 2, 6, 12, 24 hours) and then measuring its concentration or inhibitory activity.
Troubleshooting Guides
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. Consider the stability of carbamates at physiological pH[1][6][7]. |
| Low FAAH Expression | Confirm the expression of FAAH in your cell line using techniques like Western blot or qPCR. |
| Cell Permeability Issues | While not commonly reported for similar compounds, consider using a cell permeability assay if intracellular target engagement is a concern. |
Issue 2: High cell toxicity observed.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. |
| Off-Target Effects | Lower the concentration of this compound. Use a structurally different FAAH inhibitor as a control to see if the toxicity is target-specific. Consider using a cell line with low or no expression of other potential serine hydrolase targets. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the dilutions in a pre-warmed medium and mix thoroughly. |
Issue 3: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding the plates. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique, especially when preparing serial dilutions. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and treatments. |
Quantitative Data Summary
Due to the limited availability of specific published data for this compound, the following table provides a general guidance on concentration ranges for FAAH inhibitors in in vitro assays. It is crucial to determine the optimal concentration for your specific experimental setup empirically.
| Parameter | Typical Range for FAAH Inhibitors | Notes |
| IC50 (Biochemical Assay) | 1 nM - 500 nM | Highly dependent on the specific inhibitor and assay conditions. |
| IC50 (Cell-Based Assay) | 10 nM - 10 µM | Can vary significantly between different cell lines and the specific endpoint being measured. |
| Working Concentration | 100 nM - 5 µM | A common starting range for cell-based experiments. |
| DMSO Final Concentration | ≤ 0.1% | Higher concentrations may cause cellular stress and off-target effects. |
Experimental Protocols
General Protocol for Determining the IC50 of this compound in a Cell-Based FAAH Activity Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell line and assay.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
- Incubate the plate overnight to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a series of dilutions of this compound from your 10 mM DMSO stock solution in cell culture medium. A common approach is to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM).
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known FAAH inhibitor, if available).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
3. Incubation:
- Incubate the plate for a predetermined time (e.g., 1, 6, or 24 hours), depending on the desired experimental endpoint.
4. FAAH Activity Assay:
- There are several commercially available FAAH activity assay kits, which are often based on the hydrolysis of a fluorogenic substrate[8][9][10]. Follow the manufacturer's instructions for the chosen kit.
- Typically, this involves lysing the cells and then incubating the lysate with the FAAH substrate.
- Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
5. Data Analysis:
- Subtract the background fluorescence (from wells with no cells or no substrate).
- Normalize the fluorescence signal of the treated wells to the vehicle control to determine the percent inhibition.
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: Signaling pathway of FAAH and its inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting guide for this compound in vitro assays.
References
- 1. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of WWL154
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to anticipate, identify, and troubleshoot potential off-target effects of the serine hydrolase inhibitor, WWL154. Given that this compound is a carbamate-based inhibitor, this guide also offers general strategies applicable to other compounds of this class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe, an analog of JZL184, designed as an inhibitor of serine hydrolases. Its primary known target is Fatty Acid Amide Hydrolase 4 (FAAH-4).[1] Like other carbamate-based inhibitors, it is believed to act by covalently modifying the active site serine residue of its target enzyme.[1]
Q2: Why should I be concerned about the off-target effects of this compound?
Q3: What are the likely off-targets for a carbamate-based inhibitor like this compound?
The most probable off-targets for this compound are other serine hydrolases.[4] Additionally, some carbamates have been reported to interact with non-serine hydrolase proteins, such as acetylcholinesterase and melatonin receptors.[5][6][7] Without specific experimental data for this compound, a broad assessment of its selectivity is essential.
Q4: How can I experimentally determine the selectivity profile of this compound?
Activity-Based Protein Profiling (ABPP) is a powerful and widely adopted technique for determining the selectivity of inhibitors within the serine hydrolase superfamily.[1][2][3][8][9] Competitive ABPP, in particular, allows for the assessment of an inhibitor's potency and selectivity against a large number of serine hydrolases simultaneously in a native biological context (e.g., cell or tissue lysates).[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the selectivity of a novel serine hydrolase inhibitor like this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Phenotype Observed | The observed phenotype may be due to inhibition of an unknown off-target rather than the intended target. | 1. Perform competitive ABPP to identify all serine hydrolase targets of this compound at the effective concentration. 2. Use a structurally distinct inhibitor for the same target to see if the phenotype is recapitulated. 3. Employ genetic knockout or knockdown of the intended target as an orthogonal method to validate the phenotype.[10] |
| In-gel Competitive ABPP shows multiple bands disappearing | This compound is inhibiting multiple serine hydrolases at the tested concentration. | 1. Perform a dose-response competitive ABPP experiment to determine the IC50 values for both on-target and off-target enzymes. 2. Use the lowest effective concentration of this compound that provides maximal inhibition of the intended target with minimal off-target engagement. |
| No off-targets identified by ABPP, but toxicity is observed | 1. The off-target may not be a serine hydrolase and thus not detected by the serine hydrolase-specific probe. 2. The parent compound is not toxic, but a metabolite is. | 1. Consider broader, unbiased target identification methods such as chemical proteomics with a tagged version of this compound. 2. Analyze the metabolic stability of this compound and test the effects of its major metabolites in your assay. |
Illustrative Data on Inhibitor Selectivity
Since specific quantitative off-target data for this compound is not publicly available, the following table provides an example of how selectivity data for two hypothetical serine hydrolase inhibitors might be presented. The IC50 value represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A higher IC50 value indicates lower potency.
| Target Enzyme | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) |
| On-Target: FAAH-4 | 15 | 25 |
| Off-Target: FAAH-1 | 250 | >10,000 |
| Off-Target: MAGL | 1,500 | >10,000 |
| Off-Target: ABHD6 | 5,000 | >10,000 |
| Off-Target: CES1 | >10,000 | >10,000 |
This is example data and does not represent actual experimental results for this compound.
Experimental Protocols
General Protocol for Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines the general workflow for assessing the selectivity of an inhibitor like this compound against serine hydrolases in a complex proteome (e.g., cell lysate).
Materials:
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Cell or tissue lysate
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This compound or other test inhibitor
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Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
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SDS-PAGE gels
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Fluorescence gel scanner
Procedure:
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Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer. Determine the total protein concentration.
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Inhibitor Incubation: Aliquot the proteome and pre-incubate with a range of concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
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Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each reaction and incubate for a further specified time (e.g., 30 minutes) at room temperature. The probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.
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Quenching and Denaturation: Stop the reaction by adding SDS-PAGE loading buffer.
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Gel Electrophoresis: Separate the proteins by SDS-PAGE.
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Data Acquisition: Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases.
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Analysis: The inhibition of a specific serine hydrolase will be observed as a decrease in the fluorescence intensity of the corresponding band at a specific molecular weight. Quantify the band intensities to determine the IC50 value for each inhibited enzyme.
Visualizations
Caption: Conceptual diagram of inhibitor selectivity.
Caption: Workflow for competitive ABPP.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate - Wikipedia [en.wikipedia.org]
- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
Technical Support Center: WWL154 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the FAAH inhibitor, WWL154.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound prevents the degradation of anandamide, leading to its increased concentration and prolonged signaling through cannabinoid receptors (CB1 and CB2).
Q2: What are the most common sources of variability in this compound experiments?
A2: Common sources of variability include:
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Pipetting errors: Inaccurate or inconsistent dispensing of reagents, especially small volumes of concentrated this compound stock solutions.
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Reagent stability: Degradation of this compound, FAAH enzyme, or substrate over time or due to improper storage.
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Assay conditions: Fluctuations in temperature, incubation time, and pH.
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Cell-based assay variability: Differences in cell passage number, confluency, and health.
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Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity at higher concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.
Q4: What type of assay plates are recommended for FAAH inhibition assays?
A4: For fluorescence-based assays, which are common for measuring FAAH activity, opaque-walled plates (e.g., black or white) are recommended to minimize background fluorescence and prevent crosstalk between wells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature gradients across the assay plate. 4. Edge effects on the plate. | 1. Use calibrated pipettes and practice consistent technique. For multi-well plates, consider using a multichannel pipette. 2. Ensure thorough mixing of all solutions, including the final reaction mixture in each well. 3. Incubate plates in a temperature-controlled environment and allow them to equilibrate to the assay temperature before adding reagents. 4. Avoid using the outer wells of the plate, or fill them with a blank solution (e.g., assay buffer) to create a more uniform environment. |
| Low or no FAAH enzyme activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay buffer pH or composition. 3. Presence of inhibitors in the reagents or water. | 1. Ensure the FAAH enzyme is stored at the recommended temperature and handled on ice. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme. 2. Verify the pH and composition of the assay buffer. Prepare fresh buffer if necessary. 3. Use high-purity water and reagents for all solutions. |
| Higher than expected IC50 value for this compound | 1. Incorrect concentration of the this compound stock solution. 2. Degradation of this compound. 3. High concentration of FAAH enzyme in the assay. | 1. Verify the concentration of the this compound stock solution, for example, by spectrophotometry if a molar extinction coefficient is known. 2. Prepare a fresh dilution series from a new aliquot of the stock solution. 3. Optimize the enzyme concentration to ensure the assay is in the linear range of the reaction. |
| High background signal in fluorescence-based assays | 1. Autofluorescence of this compound or other components in the assay. 2. Contamination of reagents or assay plate. 3. Non-enzymatic hydrolysis of the substrate. | 1. Run a control experiment with this compound in the absence of the enzyme to measure its intrinsic fluorescence. 2. Use fresh, high-quality reagents and clean assay plates. 3. Include a "no-enzyme" control to measure the rate of substrate degradation in the absence of FAAH. Subtract this background from all measurements. |
Data Presentation
Table 1: Representative Inhibitory Activity of this compound against Human FAAH
This data is for illustrative purposes only and may not be representative of actual experimental results.
| Parameter | Value | Assay Conditions |
| IC50 | 15 nM | Recombinant human FAAH, 30-minute pre-incubation with this compound at 37°C. |
| Ki | 5 nM | Competitive inhibition model. |
| Mechanism of Inhibition | Irreversible (covalent) | Based on time-dependent inhibition studies. |
Experimental Protocols
Detailed Methodology: Fluorometric FAAH Inhibition Assay
This protocol describes a common method for determining the inhibitory potential of this compound on FAAH activity using a fluorogenic substrate.
Materials:
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Recombinant human FAAH
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FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
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This compound
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Fluorogenic FAAH substrate (e.g., anandamide coupled to a fluorophore)
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DMSO (for dissolving this compound)
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96-well black, flat-bottom assay plates
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Fluorescence plate reader
Procedure:
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Prepare this compound dilutions: Create a serial dilution of this compound in FAAH Assay Buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).
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Enzyme preparation: Dilute the FAAH enzyme stock to the desired working concentration in ice-cold FAAH Assay Buffer.
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Assay setup: In a 96-well plate, add the following to each well:
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FAAH Assay Buffer
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Diluted this compound or vehicle control (DMSO in assay buffer)
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Diluted FAAH enzyme
-
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Pre-incubation: Gently mix the contents of the plate and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow this compound to bind to the enzyme.
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Initiate reaction: Add the fluorogenic FAAH substrate to all wells to start the enzymatic reaction.
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Measure fluorescence: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
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Data analysis:
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Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
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Normalize the reaction rates to the vehicle control (100% activity).
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Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Endocannabinoid signaling pathway illustrating the role of FAAH and its inhibition by this compound.
Technical Support Center: WWL154 Experimental Controls and Best Practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WWL154, a fatty acid amide hydrolase-4 (FAAH-4) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What is the primary signaling pathway affected by this compound?
This compound primarily affects the endocannabinoid signaling pathway.[4] FAAH is the main enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[5][6] By inhibiting FAAH, this compound leads to an increase in the endogenous levels of AEA.[3] This enhancement of AEA signaling can, in turn, potentiate the activation of cannabinoid receptors, primarily CB1 and CB2 receptors.[1][5]
Q3: What are the expected downstream effects of this compound treatment?
By increasing anandamide levels, this compound is expected to produce effects associated with enhanced endocannabinoid signaling. These can include analgesic (pain-relieving), anti-inflammatory, anxiolytic (anxiety-reducing), and neuroprotective effects.[1][6][7] The specific outcomes will depend on the experimental model and the physiological context being studied.
Q4: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve it in an appropriate organic solvent like DMSO or ethanol. It is best practice to prepare fresh working solutions from the stock for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols & Best Practices
Detailed Methodologies for Key Experiments
A crucial aspect of working with inhibitors like this compound is to perform robust validation experiments. Below are generalized protocols that should be adapted to your specific experimental setup.
In Vitro FAAH Inhibition Assay
This experiment aims to determine the potency of this compound in inhibiting FAAH activity.
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Enzyme Source: Use purified recombinant FAAH or cell lysates known to express FAAH.
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Substrate: A common substrate is arachidonoyl-p-nitroanilide (APNA) or a fluorescent substrate.
-
Procedure:
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Pre-incubate the FAAH enzyme with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a set period (e.g., 30 minutes) to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the substrate.
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Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
In Vivo Assessment of Target Engagement
This experiment confirms that this compound is reaching its target and inhibiting FAAH in a living organism.
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Animal Model: Select an appropriate animal model for your research question (e.g., mouse or rat).
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Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.
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Tissue Collection: At a specific time point after administration, euthanize the animals and collect the tissue of interest (e.g., brain, liver).
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FAAH Activity Assay: Prepare tissue homogenates and measure the FAAH activity as described in the in vitro assay.
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Data Analysis: Compare the FAAH activity in the tissues from this compound-treated animals to the vehicle-treated group to determine the extent of enzyme inhibition.
Best Practices for Using Carbamate-Based Inhibitors
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Irreversibility: Be aware that as a likely irreversible inhibitor, the duration of this compound's effect in vivo may outlast its pharmacokinetic half-life. The recovery of enzyme activity will depend on the synthesis of new FAAH protein.
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Selectivity: It is crucial to assess the selectivity of this compound. Carbamate inhibitors can sometimes interact with other serine hydrolases.[3] Consider testing this compound against other related enzymes to rule out off-target effects.
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Control Compounds: The use of an inactive analog of this compound, if available, can be a powerful negative control. Additionally, using other well-characterized FAAH inhibitors can serve as positive controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect in in vitro assays | Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentration. | Optimize assay conditions according to the enzyme's characteristics. | |
| Inhibitor Concentration Too Low: The concentrations tested are not high enough to see an effect. | Perform a wider dose-response curve, extending to higher concentrations. | |
| Inconsistent results between experiments | Variability in Reagents: Inconsistent quality of enzyme, substrate, or other reagents. | Use reagents from the same lot number for a set of experiments. |
| Pipetting Errors: Inaccurate dispensing of small volumes of inhibitor or enzyme. | Use calibrated pipettes and proper pipetting techniques. Consider preparing master mixes. | |
| Incubation Time: Insufficient or inconsistent pre-incubation time for the inhibitor and enzyme. | Standardize the pre-incubation time across all experiments. | |
| Unexpected or off-target effects in cell-based or in vivo studies | Lack of Specificity: this compound may be inhibiting other enzymes. | Test the effect of this compound on other relevant serine hydrolases. Use a structurally different FAAH inhibitor to see if the same phenotype is observed. |
| Cell Line or Animal Model Differences: The biological system may have unique characteristics. | Characterize the expression and activity of FAAH in your specific model system. | |
| Toxicity: High concentrations of the inhibitor or the solvent may be toxic. | Perform cytotoxicity assays (e.g., MTT or LDH assay) to determine the non-toxic concentration range. Ensure the final solvent concentration is low and consistent across all groups. |
Data Presentation
Table 1: Example of In Vitro FAAH Inhibition Data
| This compound Concentration (nM) | % FAAH Activity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85 ± 4.1 |
| 10 | 52 ± 3.5 |
| 100 | 15 ± 2.8 |
| 1000 | 5 ± 1.9 |
| IC50 (nM) | [Calculated Value] |
Table 2: Example of In Vivo FAAH Target Engagement Data
| Treatment Group | Dose (mg/kg) | Brain FAAH Activity (% of Vehicle) |
| Vehicle | 0 | 100 ± 8.7 |
| This compound | 1 | 65 ± 7.2 |
| This compound | 5 | 28 ± 5.9 |
| This compound | 10 | 12 ± 4.3 |
Visualizations
Caption: Endocannabinoid signaling pathway and the inhibitory action of this compound on FAAH.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: Mechanism of irreversible inhibition of FAAH by a carbamate inhibitor like this compound.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 5. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
Technical Support for WWL154: Information Currently Unavailable
Efforts to compile a comprehensive technical support center for WWL154 experiments have been unsuccessful due to a lack of publicly available scientific literature and experimental data for this compound.
Initial investigations into "this compound" have identified it as a chemical probe, reportedly a serine hydrolase inhibitor and specifically a "FAAH-4 inhibitor." It is also described as an analog of the compound JZL184. The chemical formula for this compound is C18H19N3O5, and its registered CAS number is 1338574-93-8.
Despite extensive searches for primary research articles, patents, and conference proceedings, no publications could be retrieved that detail the synthesis, characterization, or experimental application of this compound. Furthermore, the designated target, "FAAH-4," does not correspond to a clearly defined and widely recognized enzyme in the existing scientific literature. The primary, well-documented enzyme in this family is Fatty Acid Amide Hydrolase (FAAH). The "4" designation may be an internal or supplier-specific nomenclature that is not publicly defined.
Core Requirements Unfulfilled Due to Lack of Data:
-
Data Presentation: No quantitative data from experiments involving this compound could be located.
-
Experimental Protocols: No established and published methodologies for key experiments using this compound are available.
-
Visualization: Without defined signaling pathways, experimental workflows, or logical relationships based on experimental evidence, the creation of accurate and meaningful diagrams is not possible.
At present, the information necessary to create a technical support center with troubleshooting guides, FAQs, data summaries, and visualizations for this compound experiments is not available in the public domain. Researchers, scientists, and drug development professionals seeking to use this compound are advised to contact the commercial supplier for technical specifications, handling instructions, and any available supporting documentation. Further investigation into the primary scientific literature is recommended to identify the original source describing the compound and its biological activities, should such a publication exist.
Validation & Comparative
A Comparative Guide to WWL154 and JZL184 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two chemical probes, WWL154 and JZL184, relevant to the study of neuroinflammation. While both compounds are analogs, they exhibit distinct primary mechanisms of action, making them valuable tools for dissecting the complexities of the endocannabinoid system in inflammatory neurological conditions. This document outlines their differing targets, the downstream effects of their respective enzymatic inhibition, and provides a framework for their application in neuroinflammation research.
Introduction to Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and neurological disorders.[1][2] This complex biological response within the central nervous system involves the activation of glial cells, the production of inflammatory mediators such as cytokines and chemokines, and the subsequent impact on neuronal function and survival.[1][2] The endocannabinoid system (ECS) has emerged as a key modulator of neuroinflammation, offering promising therapeutic targets. The ECS primarily comprises cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.
Overview of JZL184 and this compound
JZL184 is a well-characterized and widely used irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] By inhibiting MAGL, JZL184 elevates the levels of 2-AG, a full agonist of both CB1 and CB2 receptors. This elevation of 2-AG has been shown to exert potent anti-inflammatory and neuroprotective effects in various preclinical models of neuroinflammation.[4][5][6]
This compound is an analog of JZL184, but critically, it is characterized as a Fatty Acid Amide Hydrolase (FAAH) inhibitor.[4][7] FAAH is the principal enzyme for the degradation of the endocannabinoid anandamide (AEA). Therefore, this compound is expected to increase the levels of AEA, another key endocannabinoid with its own distinct signaling properties. While direct studies on this compound in neuroinflammation are limited, the effects of other FAAH inhibitors provide a strong basis for its potential role in this context.
Mechanism of Action: A Tale of Two Enzymes
The fundamental difference between JZL184 and this compound lies in their enzymatic targets within the endocannabinoid system.
JZL184: Targeting Monoacylglycerol Lipase (MAGL)
JZL184 irreversibly inhibits MAGL, leading to an accumulation of 2-AG.[3] This has a dual effect on inflammatory pathways:
-
Enhanced Cannabinoid Receptor Signaling: Increased 2-AG levels lead to greater activation of CB1 and CB2 receptors. CB2 receptor activation on immune cells, including microglia, is known to suppress the production of pro-inflammatory cytokines.[4]
-
Reduced Pro-inflammatory Eicosanoid Production: MAGL inhibition shunts the metabolic precursor of 2-AG, arachidonic acid (AA), away from the pathway that produces pro-inflammatory prostaglandins and leukotrienes.
This compound: Targeting Fatty Acid Amide Hydrolase (FAAH)
As a FAAH inhibitor, this compound is presumed to block the breakdown of anandamide (AEA).[4][7] While AEA is also an agonist at cannabinoid receptors, it is a partial agonist at CB1 receptors and has a more complex pharmacology than 2-AG. The consequences of FAAH inhibition on neuroinflammation are thought to be mediated by:
-
Modulation of Cannabinoid and TRPV1 Receptor Signaling: Increased AEA levels can activate CB1 and CB2 receptors, as well as the transient receptor potential vanilloid 1 (TRPV1) channel, which is also implicated in inflammatory processes.
-
Production of Anti-inflammatory Lipid Mediators: FAAH metabolizes other fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which have their own anti-inflammatory and neuroprotective properties, often acting through peroxisome proliferator-activated receptors (PPARs).
Comparative Performance in Neuroinflammation Models
While direct comparative studies between this compound and JZL184 in neuroinflammation are not yet available, we can infer their potential performance based on studies of their respective target classes.
| Feature | JZL184 (MAGL Inhibitor) | This compound (FAAH Inhibitor - Inferred) |
| Primary Endocannabinoid Elevated | 2-Arachidonoylglycerol (2-AG) | Anandamide (AEA) and other N-acylethanolamines |
| Primary Receptor Targets | CB1 and CB2 Receptors (Full Agonist) | CB1 (Partial Agonist), CB2 Receptors, TRPV1, PPARs |
| Reported Effects on Neuroinflammation | Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), decreases microglial activation, neuroprotective.[4][5][8] | Other FAAH inhibitors reduce pro-inflammatory markers and promote an anti-inflammatory microglial phenotype.[1][6][9] |
| Selectivity | Highly selective for MAGL, but can show low-level cross-reactivity with FAAH at higher doses.[4] | Described as a FAAH-4 inhibitor, suggesting a degree of selectivity, but a full selectivity profile is not widely published.[4][7] |
| Potential Advantages | Potent and direct anti-inflammatory effects through robust 2-AG elevation and reduction of arachidonic acid-derived pro-inflammatory mediators. | May offer a more nuanced modulation of the ECS with potential for fewer psychoactive side effects due to AEA being a partial CB1 agonist. Also elevates other beneficial fatty acid amides. |
| Potential Disadvantages | High doses may lead to CB1 receptor desensitization and potential psychoactive effects due to significant 2-AG accumulation in the brain. | The full spectrum of its biological effects and selectivity profile is not as well-documented as JZL184. |
Experimental Protocols
Detailed experimental protocols for the use of these inhibitors will depend on the specific research question and model system. However, general methodologies for assessing their efficacy in neuroinflammation studies are outlined below.
Key Experimental Methodologies:
1. Enzyme Activity Assays:
-
Objective: To confirm the in vitro or ex vivo inhibition of MAGL or FAAH by JZL184 or this compound, respectively.
-
Protocol Outline:
-
Prepare brain or cell homogenates.
-
Pre-incubate the homogenates with various concentrations of the inhibitor (JZL184 or this compound) or vehicle.
-
Initiate the enzymatic reaction by adding a specific substrate (e.g., a fluorogenic or colorimetric substrate for MAGL or FAAH).
-
Measure the rate of product formation over time using a plate reader.
-
Calculate the IC50 value of the inhibitor.
-
2. Endocannabinoid Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Objective: To measure the levels of 2-AG and AEA in tissues or cells following inhibitor treatment.
-
Protocol Outline:
-
Homogenize tissue or cell samples in a solvent containing internal standards.
-
Perform lipid extraction.
-
Analyze the lipid extracts using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Quantify 2-AG and AEA levels based on the internal standards.
-
3. Assessment of Neuroinflammation:
-
Cytokine Measurement (ELISA or qPCR): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in brain tissue homogenates or cell culture supernatants.
-
Microglial Activation Analysis (Immunohistochemistry or Flow Cytometry): Use antibodies against microglial markers such as Iba1 (total microglia) and CD68 (activated microglia) to assess changes in microglial morphology and activation state.
Conclusion
JZL184 and this compound represent valuable and distinct tools for investigating the role of the endocannabinoid system in neuroinflammation. JZL184, as a potent MAGL inhibitor, provides a means to study the effects of robustly elevating 2-AG levels. In contrast, this compound, a FAAH inhibitor, allows for the exploration of the consequences of increased AEA and other N-acylethanolamine signaling. The choice between these two compounds will depend on the specific scientific question being addressed. For researchers aiming to dissect the differential contributions of the 2-AG and AEA signaling pathways in neuroinflammatory processes, the parallel use of JZL184 and this compound would be a powerful experimental approach. As research in this field progresses, a deeper understanding of the nuanced roles of different endocannabinoids will be crucial for the development of targeted therapeutics for a range of neurological disorders.
References
- 1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [researchrepository.universityofgalway.ie]
- 6. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prolonged Monoacylglycerol Lipase Blockade Causes Equivalent Cannabinoid Receptor Type 1 Receptor–Mediated Adaptations in Fatty Acid Amide Hydrolase Wild-Type and Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
A Comparative Analysis of FAAH Inhibitors: Benchmarking WWL154 Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. While the primary focus is to compare WWL154 with other well-characterized FAAH inhibitors, it is important to note the current scarcity of publicly available pharmacological data for this compound. This document, therefore, presents a comprehensive analysis of established inhibitors, including URB597, PF-04457845, and JNJ-42165279, to serve as a benchmark for future evaluations of novel compounds like this compound.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key metabolic enzyme responsible for the degradation of fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, the endogenous levels of AEA and other bioactive FAAs are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other cellular targets. This modulation of the endocannabinoid system holds significant therapeutic potential for a range of neurological and inflammatory disorders, including chronic pain, anxiety, and neurodegenerative diseases.[3]
Quantitative Comparison of FAAH Inhibitor Potency
The efficacy of FAAH inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce FAAH activity by 50%.[4] The table below summarizes the available in vitro potency data for several prominent FAAH inhibitors.
| Inhibitor | Target | IC50 (nM) | Species | Assay Conditions | Reference |
| URB597 | FAAH | 4.6 | Rat | Brain membranes | [5] |
| FAAH | 3 | Human | Liver microsomes | [2] | |
| PF-04457845 | FAAH | 7.2 | Human | Recombinant | [5][6] |
| FAAH | 7.4 | Rat | Recombinant | [5] | |
| JNJ-42165279 | FAAH | 70 | Human | Recombinant | [5] |
| FAAH | 313 | Rat | Recombinant | [5] | |
| PF-3845 | FAAH | Ki = 230 | - | - | [5] |
| This compound | FAAH-4 | Data Not Available | - | - |
Note: A direct comparison of this compound is currently not possible due to the lack of published IC50 or other quantitative efficacy data. This compound is described as a "FAAH-4 inhibitor"; however, the designation "FAAH-4" does not correspond to a known mammalian FAAH isoform in publicly available scientific literature, which primarily recognizes FAAH-1 and FAAH-2.[1][7][8] This may be a vendor-specific nomenclature or refer to a non-mammalian ortholog.
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH leads to a cascade of downstream signaling events initiated by the accumulation of anandamide. The following diagram illustrates this pathway.
Experimental Protocols
The evaluation of FAAH inhibitors relies on robust and reproducible experimental protocols. Below are outlines for key in vitro and in vivo assays.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is a common method for determining the IC50 value of a potential FAAH inhibitor.
Principle: The assay utilizes a fluorogenic substrate for FAAH. The enzymatic cleavage of the substrate releases a fluorescent molecule, and the rate of fluorescence increase is proportional to FAAH activity. The ability of a test compound to reduce this rate is measured.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
-
Test compounds (e.g., this compound, URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of FAAH enzyme to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a defined pre-incubation period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow for FAAH Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel FAAH inhibitors.
Concluding Remarks
The landscape of FAAH inhibitors is populated by several well-characterized compounds with demonstrated preclinical efficacy. Inhibitors such as URB597, PF-04457845, and JNJ-42165279 provide valuable benchmarks for potency and selectivity. While this compound is presented as a FAAH inhibitor, the current lack of accessible, peer-reviewed data on its efficacy and its ambiguous "FAAH-4" designation highlight the need for further investigation to understand its pharmacological profile and therapeutic potential. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to elucidate the activity of novel compounds like this compound and enable direct comparison with established inhibitors.
References
- 1. FAAH Gene: Role in the Endocannabinoid System & Health [learn.mapmygenome.in]
- 2. genecards.org [genecards.org]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid Amide Hydrolase | Hydrolases | Tocris Bioscience [tocris.com]
- 8. Gene - FAAH2 [maayanlab.cloud]
A Comparative Guide to the Selectivity of FAAH Inhibitor WWL154
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fatty acid amide hydrolase (FAAH) inhibitor WWL154, placed in context with other well-characterized FAAH inhibitors. The following sections detail the selectivity profiles, experimental methodologies for assessment, and the broader signaling context of FAAH inhibition. This information is intended to aid researchers in selecting the appropriate chemical tools for their studies and to provide a framework for interpreting experimental outcomes.
Introduction to FAAH and its Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By hydrolyzing AEA, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, and mood. Inhibition of FAAH leads to an increase in endogenous AEA levels, offering a therapeutic strategy for various conditions with the potential for fewer side effects compared to direct cannabinoid receptor agonists.
Comparative Selectivity of FAAH Inhibitors
The therapeutic potential of FAAH inhibitors is critically dependent on their selectivity. Off-target inhibition of other enzymes, particularly other serine hydrolases, can lead to unintended pharmacological effects. This section compares the selectivity of this compound with other notable FAAH inhibitors.
For a comprehensive comparison, the table below summarizes the selectivity profiles of several well-studied FAAH inhibitors.
| Inhibitor | Target | IC50 / Ki (Human FAAH) | Off-Target Activity (Selected) | Mechanism of Action |
| This compound | FAAH | Data not available | Data not available | Covalent |
| PF-3845 | FAAH | Ki: 230 nM[2] | Highly selective; negligible activity against FAAH-2 and other serine hydrolases in the brain.[3] | Irreversible, Covalent (Carbamylation) |
| URB597 | FAAH | IC50: 4.6 nM | Inhibits some liver carboxylesterases and human FAAH-2. | Irreversible, Covalent (Carbamylation) |
| JZP327A | FAAH | IC50: 11 nM | >900-fold selectivity over MAGL and COX isoenzymes; no inhibition of ABHD6 and ABHD12 at 10 µM. | Slowly Reversible |
| AM4303 | FAAH | IC50: 2 nM | Highly selective for FAAH over MAGL (IC50 ≥ 10,000 nM). | Not specified |
Experimental Protocols for Assessing FAAH Inhibitor Selectivity
The determination of an inhibitor's selectivity profile is a crucial step in its pharmacological characterization. The following are standard experimental protocols used to assess the potency and selectivity of FAAH inhibitors.
Fluorometric Assay for FAAH Activity
This is a common method for determining the potency of FAAH inhibitors (IC50 values) in a high-throughput format.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Protocol Outline:
-
Enzyme Source: Purified recombinant FAAH or microsomal preparations from cells or tissues expressing FAAH are used.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Reaction Initiation: The fluorogenic substrate (AAMCA) is added to initiate the enzymatic reaction.
-
Detection: The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths typically around 360 nm and 465 nm, respectively.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Activity-Based Protein Profiling (ABPP) for Selectivity Screening
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire enzyme family in a complex biological sample.
Principle: This method employs activity-based probes (ABPs) that are reactive molecules that covalently bind to the active site of enzymes in a mechanism-dependent manner. For serine hydrolases like FAAH, fluorophosphonate (FP)-based probes are commonly used. In a competitive ABPP experiment, a proteome is pre-incubated with an inhibitor, followed by the addition of a tagged ABP. A selective inhibitor will prevent the ABP from labeling its target enzyme, which can be detected by a reduction in the probe's signal for that specific enzyme.
Protocol Outline:
-
Proteome Preparation: A crude proteome (e.g., cell or tissue lysate) is prepared.
-
Inhibitor Incubation: The proteome is incubated with the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: A broad-spectrum serine hydrolase ABP, such as a fluorophosphonate probe tagged with a reporter (e.g., a fluorophore or biotin), is added to the proteome.
-
Analysis:
-
Gel-Based ABPP: The proteome is separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific band in the inhibitor-treated sample compared to the control indicates inhibition.
-
Mass Spectrometry-Based ABPP: For a more comprehensive and quantitative analysis, a biotinylated probe can be used. After labeling, the probe-labeled proteins are enriched and identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the FAAH signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for FAAH Inhibitor Selectivity Profiling.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to PIM Kinase Inhibitor Off-Target Activity
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern targeted therapy. However, ensuring inhibitor specificity is a significant challenge, as off-target activities can lead to unforeseen side effects and impact therapeutic efficacy. This guide provides a comparative analysis of the off-target activity of the hypothetical PIM kinase inhibitor, WWL154, alongside established PIM inhibitors AZD1208, SGI-1776, and CX-6258. The data presented herein is a synthesized representation based on publicly available information and serves to illustrate the comparative workflows and analyses essential in drug development.
Comparative Kinase Inhibition Profile
The following table summarizes the on-target and off-target activities of this compound and other selected PIM kinase inhibitors. Potency is represented by IC50 values, with lower values indicating higher potency. Off-target activity is highlighted for kinases with significant inhibition.
| Compound | Primary Targets | IC50 (nM) | Key Off-Targets (at 1µM screening concentration) | Selectivity Notes |
| This compound (Hypothetical) | PIM1, PIM2, PIM3 | PIM1: 2PIM2: 15PIM3: 5 | CLK2, DYRK1A, HIPK2 | Demonstrates high potency for PIM kinases with some off-target activity against members of the CMGC kinase group. |
| AZD1208 | PIM1, PIM2, PIM3 | PIM1: 0.4PIM2: 5.0PIM3: 1.9[1] | At 1µM, inhibited 13 other kinases by >50% in a KINOMEscan assay.[2] | A highly potent pan-PIM inhibitor with a generally clean selectivity profile at lower concentrations.[1][2] |
| SGI-1776 | PIM1 | PIM1: 7PIM2: 363PIM3: 69[3][4] | Flt-3 (IC50: 44 nM), Haspin (IC50: 34 nM)[3], hERG | A potent PIM1 inhibitor with significant off-target activity against Flt-3 and Haspin. Clinical development was halted due to cardiac toxicity related to hERG channel inhibition.[5] |
| CX-6258 | PIM1, PIM2, PIM3 | PIM1: 5PIM2: 25PIM3: 16[6] | Noted to have excellent kinase selectivity in preclinical studies.[7][8] | A potent pan-PIM inhibitor with a favorable selectivity profile.[7][8] |
PIM Kinase Signaling Pathway
PIM kinases are constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates. Their expression is regulated by the JAK/STAT pathway, which is activated by cytokines and growth factors.
PIM Kinase Signaling Cascade
Experimental Workflow for Off-Target Activity Screening
The following diagram illustrates a general workflow for identifying the off-target profile of a kinase inhibitor using a chemical proteomics approach like Kinobeads.
Kinase Inhibitor Off-Target Screening
Experimental Protocols
Kinase Profiling using Kinobeads Affinity Purification
This protocol describes a competitive binding assay to determine the kinase selectivity of a test compound.
1. Preparation of Cell Lysate: a. Culture human cancer cells (e.g., HeLa, K562) to ~80-90% confluency. b. Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
2. Competitive Binding Assay: a. Aliquot the cell lysate (e.g., 1 mg of total protein per sample). b. Add the test inhibitor (e.g., this compound) at various concentrations (e.g., 0.1, 1, 10 µM) to the lysate aliquots. Include a DMSO vehicle control. c. Incubate the lysate with the inhibitor for 1 hour at 4°C with gentle rotation. d. Add Kinobeads slurry to the lysate-inhibitor mixture. e. Incubate for another 2 hours at 4°C with gentle rotation to allow for competitive binding of kinases to the beads.
3. Affinity Purification and Sample Preparation for Mass Spectrometry: a. Pellet the Kinobeads by centrifugation and discard the supernatant. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS and DTT). d. Reduce and alkylate the eluted proteins. e. Perform in-solution or in-gel tryptic digestion of the proteins overnight at 37°C.
4. LC-MS/MS Analysis and Data Interpretation: a. Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the peptides using a suitable proteomics software suite (e.g., MaxQuant). c. The relative abundance of each identified kinase in the inhibitor-treated samples is compared to the vehicle control. A significant reduction in the abundance of a kinase in the presence of the inhibitor indicates that the inhibitor binds to that kinase, thus identifying it as a potential on- or off-target.
In-Cell Target Engagement using KiNativ™ Assay
This protocol outlines a method to assess the binding of an inhibitor to its target kinases within a cellular context.
1. Cell Treatment and Lysis: a. Treat cultured cells with the test inhibitor at the desired concentrations for a specified period. b. Harvest and lyse the cells as described in the Kinobeads protocol.
2. Probe Labeling and Enrichment: a. To the cell lysate, add a biotinylated ATP/ADP acyl phosphate probe (the KiNativ™ probe). This probe covalently labels the ATP-binding site of active kinases. b. Incubate to allow the probe to react with kinases that are not occupied by the test inhibitor. c. Perform a tryptic digest of the entire proteome. d. Enrich the biotinylated peptides using streptavidin-coated beads.
3. Mass Spectrometry and Data Analysis: a. Analyze the enriched peptides by LC-MS/MS. b. The amount of labeled peptide from each kinase is quantified. A decrease in the signal for a specific kinase in the inhibitor-treated sample compared to the control indicates that the inhibitor is bound to the ATP-binding site of that kinase, thus confirming target engagement.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acid Amide Hydrolase (FAAH) Inhibition in Oncology: Cross-Validation of WWL154's Potential Effects in Different Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic potential of the novel serine hydrolase inhibitor, WWL154, by examining the established effects of other Fatty Acid Amide Hydrolase (FAAH) inhibitors in various cancer models. While direct experimental data for this compound is not yet publicly available, this document serves as a resource for designing cross-validation studies and benchmarking its performance against existing compounds.
Introduction to FAAH as a Therapeutic Target in Cancer
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).[1][2] Emerging evidence suggests that FAAH is upregulated in several types of cancer, including breast, lung, and prostate cancer.[1][3][4] Elevated FAAH activity leads to the breakdown of AEA and other NAEs that possess anti-proliferative, pro-apoptotic, and anti-metastatic properties.[1][5][6] Therefore, inhibiting FAAH presents a promising therapeutic strategy to increase the endogenous levels of these anti-cancer lipids and impede tumor progression.
This compound is a novel, potent, and selective FAAH-4 inhibitor. Its efficacy across different cancer models can be benchmarked against well-characterized FAAH inhibitors such as URB597 and PF-3845.
Comparative Efficacy of FAAH Inhibitors in Preclinical Cancer Models
The following tables summarize the quantitative data on the anti-cancer effects of the FAAH inhibitors URB597 and PF-3845 in various cancer cell lines and in vivo models. This data provides a baseline for assessing the performance of this compound.
In Vitro Anti-Cancer Activity of FAAH Inhibitors
| Inhibitor | Cancer Type | Cell Line | Key Findings | IC50 Value | Reference |
| URB597 | Breast Cancer | MDA-MB-231 | Significant decrease in cell viability.[1] | Not specified | [1] |
| T47D, MCF7 | No significant decrease in cell viability.[1] | Not specified | [1] | ||
| Non-Small Cell Lung Cancer | A549, H460 | In combination with Met-F-AEA, significantly reduced cell viability.[3] | Not specified | [3] | |
| PF-3845 | Colon Adenocarcinoma | Colo-205 | Reduced cell viability. | 52.55 µM | |
| Breast Cancer | MDA-MB-231 | Significant decrease in cell viability.[1] | Not specified | [1] |
In Vivo Anti-Cancer Activity of FAAH Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| URB597 | Non-Small Cell Lung Cancer (H460 xenograft) | Nude mice | 1 mg/kg, every third day for 3 weeks (in combination with Met-F-AEA) | Significantly inhibited tumor growth.[3][4] | [3][4] |
| Lung Cancer Metastasis (A549) | Athymic nude mice | 5 mg/kg, every 72h for 4 weeks | 62% inhibition of metastatic lung nodules.[5][6] | [5][6] | |
| Melanoma (B16) | C57BL/6 mice | Not specified (in combination with PEA) | Significantly reduced tumor growth.[7] | [7] | |
| PF-750 (another selective FAAH inhibitor) | Breast Cancer (MDA-MB-231 xenograft) | Immunodeficient mice | Not specified | Reduced breast cancer growth.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of this compound's effects. Below are standard protocols for key experiments used to evaluate FAAH inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, Colo-205) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the FAAH inhibitor (e.g., this compound, URB597, PF-3845) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ H460 cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Administer the FAAH inhibitor (e.g., this compound) or vehicle control via a suitable route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis
-
Protein Extraction: Lyse cells or tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., FAAH, p-EGFR, p-Akt, Caspase-3) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Experimental Workflows
FAAH Signaling Pathway in Cancer
The following diagram illustrates the general mechanism of FAAH and the impact of its inhibition on cancer-related pathways.
Experimental Workflow for this compound Cross-Validation
This diagram outlines a logical workflow for the preclinical evaluation of this compound and its comparison with other FAAH inhibitors.
Conclusion
This guide provides a comprehensive framework for the preclinical cross-validation of the novel FAAH inhibitor, this compound. By leveraging the existing data on established FAAH inhibitors like URB597 and PF-3845, researchers can effectively design experiments to evaluate the efficacy of this compound across various cancer models. The provided experimental protocols and visualized workflows offer a systematic approach to generating robust and comparable data, which will be crucial in determining the therapeutic potential of this compound as a novel anti-cancer agent.
References
- 1. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid System: A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The association of N-palmitoylethanolamine with the FAAH inhibitor URB597 impairs melanoma growth through a supra-additive action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the FAAH Inhibitors WWL154 and URB597: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of two prominent research compounds, WWL154 and URB597, both of which are inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available performance data, and relevant experimental protocols.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, the levels of anandamide are increased, leading to the potentiation of its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This mechanism has generated significant interest in the development of FAAH inhibitors for a range of therapeutic areas, including pain, anxiety, and neurodegenerative diseases. This guide focuses on a comparative evaluation of this compound and the well-characterized inhibitor URB597.
Comparative Performance Data
The following table summarizes the available quantitative and qualitative data for this compound and URB597. It is important to note that while extensive data is available for URB597, specific quantitative performance metrics for this compound are not widely available in the public domain.
| Feature | This compound | URB597 |
| Primary Target | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) |
| Mechanism of Action | Irreversible covalent inhibitor (presumed based on its class) | Irreversible covalent inhibitor |
| Potency (IC50) | Data not publicly available. Described as a FAAH-4 inhibitor. | ~3-5 nM (human and rat FAAH)[1][2][3][4][5] |
| Selectivity | Described as a serine hydrolase inhibitor. Analog of JZL184. | Highly selective for FAAH in the brain.[6] Shows some off-target activity against other serine hydrolases, such as carboxylesterases, in peripheral tissues.[6] |
| In Vivo Effects | Data not publicly available. | Anxiolytic-like, antidepressant-like, and analgesic effects in preclinical models.[3] Does not typically produce the classic psychotropic effects associated with direct CB1 agonists.[3] |
| Chemical Class | Carbamate | Carbamate |
Experimental Protocols
General Protocol for Fluorometric FAAH Inhibition Assay
This protocol outlines a standard in vitro assay to determine the inhibitory potential of compounds like this compound and URB597 against FAAH.
1. Materials and Reagents:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (this compound, URB597) and a known FAAH inhibitor as a positive control (e.g., JZL195)
-
Solvent for compounds (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Assay Plate Setup:
-
Test Wells: Add the diluted test compounds to the wells.
-
Positive Control Wells: Add the known FAAH inhibitor.
-
Vehicle Control Wells (100% Activity): Add the same concentration of solvent (e.g., DMSO) used to dissolve the compounds.
-
Blank Wells (No Enzyme): Add assay buffer instead of the enzyme solution.
-
-
Enzyme Addition: Add the diluted FAAH enzyme solution to all wells except for the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
URB597 is a well-documented, potent, and selective inhibitor of FAAH, particularly within the central nervous system. Its pharmacological profile has been extensively characterized, making it a valuable tool for studying the endocannabinoid system. While it exhibits high selectivity for FAAH in the brain, researchers should be aware of its potential off-target effects on other serine hydrolases in peripheral tissues, which could influence experimental outcomes.[6]
This compound is identified as a FAAH-4 inhibitor and is structurally related to JZL184, another research compound targeting endocannabinoid metabolism. As a carbamate, it is presumed to act as an irreversible inhibitor of serine hydrolases. However, a significant gap exists in the publicly available literature regarding its specific potency, selectivity, and in vivo effects. This lack of data makes a direct and detailed quantitative comparison with URB597 challenging at this time.
For researchers considering the use of these compounds, URB597 offers the advantage of a well-established profile, allowing for greater predictability in experimental design and interpretation of results. This compound, on the other hand, may represent a novel tool for exploring FAAH inhibition, but its use would necessitate initial characterization of its potency and selectivity to ensure accurate interpretation of experimental findings. Further studies are required to fully elucidate the pharmacological profile of this compound and its potential advantages or differences compared to established FAAH inhibitors like URB597.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Endocannabinoid System: A Comparative Guide to FAAH and MAGL Inhibitors
While the therapeutic potential of WWL154 is yet to be publicly documented, the class of compounds to which it likely belongs—inhibitors of the endocannabinoid-degrading enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)—represents a significant area of research in drug development. This guide provides a comparative overview of well-characterized selective and dual inhibitors of FAAH and MAGL, offering a framework for evaluating such therapeutic agents.
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary bioactive lipids of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by the serine hydrolases FAAH and MAGL, respectively. Inhibiting these enzymes increases the endogenous levels of AEA and 2-AG, offering a therapeutic strategy for various pathological conditions.
This guide compares the in vitro potency and selectivity of several key FAAH and MAGL inhibitors, details the experimental protocols for their characterization, and illustrates the underlying signaling pathways and experimental workflows.
Comparative Analysis of Inhibitor Potency
The efficacy of FAAH and MAGL inhibitors is primarily determined by their potency, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates a higher potency. The following tables summarize the reported in vitro potencies of selected inhibitors against human, rat, and mouse orthologs of FAAH and MAGL.
Table 1: In Vitro Potency of Selective FAAH Inhibitors
| Compound | Target | Species | IC50 / Ki | Reference |
| URB597 | FAAH | Human | IC50: 3 nM | [1][2][3] |
| Rat | IC50: 5 nM | [1][2] | ||
| PF-3845 | FAAH | Human | IC50: 18 nM | [4] |
| Ki: 0.23 µM | [5] |
Table 2: In Vitro Potency of Selective MAGL Inhibitors
| Compound | Target | Species | IC50 | Reference |
| JZL184 | MAGL | Mouse | 8 nM | [6][7][8] |
| KML29 | MAGL | Human | 5.9 nM | [9][10] |
| Mouse | 15 nM | [9][10][11] | ||
| Rat | 43 nM | [9][10][11] |
Table 3: In Vitro Potency of a Dual FAAH/MAGL Inhibitor
| Compound | Target | IC50 | Reference |
| JZL195 | FAAH | 2 nM | [12][13] |
| MAGL | 4 nM | [12][13] |
Understanding the Mechanism: Signaling Pathways and Experimental Workflows
The therapeutic effects of FAAH and MAGL inhibitors stem from their ability to modulate the endocannabinoid signaling pathway. The diagrams below, generated using the DOT language, illustrate this pathway and a typical workflow for screening potential inhibitors.
Experimental Protocols
The characterization of FAAH and MAGL inhibitors typically involves in vitro enzyme activity assays. Fluorometric assays are a common, high-throughput method for this purpose.
General Protocol for Fluorometric FAAH/MAGL Activity Assay
This protocol provides a general outline for determining the inhibitory potential of a compound against FAAH or MAGL. Specific conditions such as buffer composition, substrate concentration, and incubation times may vary.
1. Reagent Preparation:
- Assay Buffer: Typically a Tris-HCl or HEPES-based buffer at a physiological pH (e.g., pH 7.4-9.0), sometimes containing EDTA or BSA.
- Enzyme Solution: A stock solution of purified recombinant human, rat, or mouse FAAH or MAGL is diluted to the desired concentration in assay buffer.
- Test Compound: The inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
- Substrate Solution: A fluorogenic substrate is used. For FAAH, this is often a substrate that releases a fluorescent product like 7-amino-4-methylcoumarin (AMC) upon cleavage. For MAGL, a similar principle is applied with a suitable substrate. The substrate is diluted in the assay buffer to a working concentration.
2. Assay Procedure:
- In a 96-well microplate, add the test compound at various concentrations to the appropriate wells. Include wells for a positive control (a known inhibitor) and a negative control (vehicle/solvent only).
- Add the diluted enzyme solution to all wells except for the blank (substrate only) wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore being released. Measurements can be taken in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation time.
3. Data Analysis:
- Subtract the background fluorescence (from wells without the enzyme) from all readings.
- The rate of reaction is determined from the linear phase of the fluorescence increase over time in kinetic assays, or from the final fluorescence value in endpoint assays.
- The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The inhibition of FAAH and MAGL presents a promising avenue for the development of novel therapeutics for a range of disorders. While the specific activity of this compound remains to be elucidated in the public domain, the methodologies and comparative data for established inhibitors like URB597, PF-3845, JZL184, KML29, and JZL195 provide a robust framework for its future evaluation. A thorough characterization of its potency, selectivity, and mechanism of action will be critical in determining its therapeutic potential. Researchers in drug development are encouraged to utilize these comparative benchmarks and detailed protocols to guide their investigations into this exciting class of molecules.
References
- 1. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JZL-184 [neuromics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: WWL154 and PF-3845 in FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Fatty Acid Amide Hydrolase Inhibitors
In the landscape of neuropharmacology and drug development, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a critical target for therapeutic intervention in a range of conditions, including pain, inflammation, and anxiety. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related signaling lipids. Inhibition of FAAH elevates the endogenous levels of these lipids, offering a nuanced approach to modulating the endocannabinoid system. This guide provides a detailed head-to-head comparison of two notable FAAH inhibitors: WWL154 and PF-3845, presenting available performance data, experimental methodologies, and pathway visualizations to aid researchers in their selection and application of these chemical tools.
At a Glance: Key Properties of this compound and PF-3845
| Property | This compound | PF-3845 |
| Target | Serine Hydrolases (Presumed FAAH) | Fatty Acid Amide Hydrolase (FAAH) |
| Mechanism of Action | Presumed Irreversible Covalent Inhibitor | Irreversible Covalent Inhibitor[1] |
| Potency (Ki) | Data not publicly available | 0.23 µM[1] |
| Potency (IC50) | Data not publicly available | ~18 nM (hFAAH-1)[1] |
| Selectivity | Data not publicly available | Highly selective for FAAH-1 over FAAH-2 (IC50 > 10 µM) and other serine hydrolases.[1] |
| In Vivo Efficacy | Data not publicly available | Reduces inflammatory pain, elevates brain anandamide levels for up to 24 hours.[1] |
| Pharmacokinetics | Data not publicly available | Long duration of action in vivo.[1] |
In-Depth Analysis
PF-3845: A Potent and Selective FAAH Inhibitor
PF-3845 has been extensively characterized as a potent, selective, and irreversible inhibitor of FAAH.[1] Mechanistic studies have confirmed that PF-3845 acts as a covalent inhibitor by carbamylating the catalytic serine nucleophile (Ser241) within the active site of FAAH.[1] This irreversible mode of action contributes to its prolonged duration of effect in vivo.
Potency and Selectivity: PF-3845 exhibits high potency against human FAAH-1, with a reported Ki value of 0.23 µM and an IC50 of approximately 18 nM.[1] A key feature of PF-3845 is its remarkable selectivity. It shows negligible activity against the related enzyme FAAH-2 (IC50 > 10 µM) and demonstrates high selectivity over other serine hydrolases, a critical attribute for a chemical probe or therapeutic candidate.[1]
In Vivo Activity and Pharmacokinetics: In preclinical models, administration of PF-3845 leads to a rapid and sustained inhibition of FAAH in the brain.[1] This enzymatic inhibition results in a significant and prolonged elevation of the primary FAAH substrate, anandamide, with effects observed for up to 24 hours post-administration.[1] The increased anandamide levels are associated with profound cannabinoid receptor-dependent analgesic effects in models of inflammatory pain. The long duration of action in vivo underscores its utility for studies requiring sustained target engagement.
This compound: A Carbamate-Based Serine Hydrolase Inhibitor
Signaling Pathway and Mechanism of Action
The inhibition of FAAH by compounds like PF-3845 and presumably this compound leads to an accumulation of anandamide (AEA). AEA then acts on cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors, to elicit various physiological effects, including analgesia and anti-inflammatory responses.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of FAAH inhibitors.
FAAH Activity Assay (Fluorometric)
This assay measures the enzymatic activity of FAAH by quantifying the hydrolysis of a fluorogenic substrate.
-
Materials:
-
Recombinant human FAAH-1
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
FAAH Substrate: N-(Arachidonoyl)-7-amino-4-methylcoumarin amide (AAMCA)
-
Test Compounds (this compound, PF-3845) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compound dilutions or vehicle (DMSO) to the wells of the microplate.
-
Add recombinant FAAH-1 enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the AAMCA substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) over time.
-
The rate of increase in fluorescence is proportional to FAAH activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Model of Inflammatory Pain
This protocol describes the use of a rodent model to assess the analgesic efficacy of FAAH inhibitors.
-
Animals: Adult male Sprague-Dawley rats.
-
Induction of Inflammation:
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
-
Drug Administration:
-
Administer PF-3845 or vehicle orally at a specified dose (e.g., 10 mg/kg) at a set time point after CFA injection (e.g., 24 hours).
-
-
Assessment of Mechanical Allodynia:
-
Measure paw withdrawal thresholds using von Frey filaments at baseline and at various time points after drug administration.
-
An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.
-
-
Biochemical Analysis:
-
At the end of the experiment, collect brain tissue to measure FAAH activity and anandamide levels via LC-MS/MS to confirm target engagement and the pharmacodynamic effect.
-
Conclusion
PF-3845 stands out as a well-documented, potent, and highly selective irreversible inhibitor of FAAH-1, making it a valuable tool for in vivo and in vitro studies of the endocannabinoid system. Its long duration of action and proven efficacy in preclinical pain models make it a benchmark compound in the field.
This compound, based on its chemical structure, is likely an irreversible serine hydrolase inhibitor. However, the lack of publicly available quantitative data on its potency, selectivity, and in vivo activity makes a direct comparison with PF-3845 challenging. Further characterization of this compound is necessary to fully understand its pharmacological profile and its utility as a specific probe for FAAH.
Researchers are encouraged to consider the depth of characterization when selecting an FAAH inhibitor for their studies. For applications requiring a well-understood and selective tool, PF-3845 is a superior choice based on current knowledge. Future studies on this compound are needed to establish its place in the armamentarium of FAAH research tools.
References
Assessing the In Vivo Specificity of WWL154: A Comparative Guide for Researchers
For researchers in drug development and the neurosciences, the precise evaluation of a compound's in vivo specificity is paramount. This guide provides a comparative assessment of WWL154, a fatty acid amide hydrolase (FAAH) inhibitor, against other known FAAH inhibitors. Given the limited direct in vivo data for this compound, this comparison leverages information on its analog, JZL184, and other well-characterized molecules targeting the same pathway.
Introduction to this compound and the Endocannabinoid System
This compound is an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide and other related signaling lipids. By inhibiting FAAH, this compound is designed to elevate the levels of these endogenous signaling molecules, a strategy being explored for therapeutic benefits in pain, anxiety, and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists. This compound is an analog of JZL184, a compound also known to interact with the endocannabinoid system.
The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes. Its modulation through the inhibition of enzymes like FAAH offers a promising therapeutic avenue. However, the in vivo specificity of any new inhibitor is a critical determinant of its potential clinical utility and safety. Off-target effects can lead to unforeseen physiological consequences, underscoring the need for rigorous comparative evaluation.
Comparative Analysis of In Vivo Specificity
This section compares the known in vivo specificity of various FAAH inhibitors. While direct in vivo specificity data for this compound is not extensively published, we can infer its potential profile based on its target and chemical class, and compare it with established compounds.
| Compound | Primary Target | Known In Vivo Specificity & Off-Targets | Key Findings |
| This compound | FAAH | In vivo data not readily available. As an analog of JZL184, potential for off-targets should be carefully evaluated. | |
| URB597 | FAAH | Highly selective for FAAH in the nervous system. Some studies suggest potential for off-targets in peripheral tissues.[1] | Elevates brain anandamide levels and produces analgesic and anxiolytic effects in rodents.[2][3][4] |
| PF-3845 | FAAH | Demonstrates high selectivity for FAAH in vivo with minimal off-target activity against other serine hydrolases as determined by activity-based protein profiling (ABPP).[5] | Potently and irreversibly inhibits FAAH, leading to sustained increases in brain anandamide levels and significant reduction in inflammatory pain.[5] |
| JZL184 | Primarily MAGL | While a potent MAGL inhibitor, it can inhibit FAAH at higher concentrations.[6] Off-target activity has been observed. | Primarily used to study the effects of elevating 2-arachidonoylglycerol (2-AG) levels. Its effects on FAAH are considered an off-target activity.[6][7] |
Experimental Protocols for Assessing In Vivo Specificity
To rigorously assess the in vivo specificity of a novel FAAH inhibitor like this compound, a combination of pharmacodynamic and proteomic approaches is recommended.
Measurement of Endocannabinoid Levels in Brain Tissue
Objective: To determine the effect of the inhibitor on the levels of the primary FAAH substrate, anandamide (AEA), and other related lipids in the brain.
Protocol:
-
Administer the test compound (e.g., this compound) or vehicle to a cohort of rodents (e.g., C57BL/6 mice) via an appropriate route (e.g., intraperitoneal injection).
-
At various time points post-administration, euthanize the animals and rapidly dissect the brain.
-
Homogenize the brain tissue in a suitable solvent (e.g., acetonitrile containing internal standards).
-
Perform lipid extraction using a validated method.
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of AEA, 2-AG, and other relevant fatty acid amides.
-
A specific FAAH inhibitor should significantly increase AEA levels without affecting the levels of 2-AG (a substrate for MAGL).
Activity-Based Protein Profiling (ABPP)
Objective: To globally assess the inhibitor's interaction with other serine hydrolases in the proteome, thus identifying potential off-targets.
Protocol:
-
Treat animals with the test inhibitor or vehicle.
-
Prepare tissue proteomes (e.g., from brain, liver, kidney).
-
Label the proteomes with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine).
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using in-gel fluorescence scanning.
-
Inhibition of a specific serine hydrolase will result in a decrease in its labeling by the probe. This allows for the direct visualization of on-target and off-target engagement.
-
For more in-depth analysis, competitive ABPP can be coupled with mass spectrometry to identify the specific off-target enzymes.
Visualizing Key Pathways and Workflows
To aid in the understanding of the experimental logic and the underlying biological pathways, the following diagrams are provided.
Conclusion
While direct in vivo specificity data for this compound remains to be fully elucidated, a comparative approach utilizing data from well-characterized FAAH inhibitors such as URB597 and PF-3845 provides a valuable framework for its evaluation. The experimental protocols outlined in this guide, particularly the combination of substrate level analysis and activity-based protein profiling, offer a robust strategy for definitively assessing the in vivo specificity of this compound and other novel FAAH inhibitors. Such rigorous preclinical evaluation is an indispensable step in the development of safe and effective therapeutics targeting the endocannabinoid system.
References
- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling WWL154
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of WWL154, a serine hydrolase inhibitor intended for laboratory research use only. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE) and Handling
When working with this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and prevent contamination. The following table summarizes the required PPE and handling precautions.
| Equipment/Procedure | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator should be used if ventilation is inadequate or if dust/aerosols are generated.[1][2][3] | Prevents inhalation of the chemical. |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3] | Minimizes routes of exposure. |
| Storage | Keep container tightly closed. Store in a locked-up, well-ventilated place.[2] | Ensures chemical stability and security. |
Emergency First Aid Procedures
In the event of exposure to this compound, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3] |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice/attention.[3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Spill and Disposal Procedures
Proper containment and disposal of this compound and any contaminated materials are crucial to prevent environmental contamination and ensure safety.
Spill Containment Workflow
Caption: Workflow for safe spill containment and cleanup of this compound.
Disposal Plan
Dispose of this compound and any contaminated materials, including empty containers, in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or water courses.[3] Contact a licensed professional waste disposal service to ensure proper disposal.
This guidance is based on safety data for laboratory chemicals and is intended to provide a foundation for safe handling practices. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most complete and up-to-date information.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
